(3-Ethoxypropyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
5848-56-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
ONXNQYXHEAKENV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
(3-Ethoxypropyl)benzene CAS number and molecular weight
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Ethoxypropyl)benzene, a substituted aromatic ether, presents a unique molecular scaffold of interest in various chemical and potentially biological research areas. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also outlines generalized experimental protocols for the synthesis and analysis of related alkyl phenyl ethers, which can serve as a foundational methodology for studies involving this compound. Furthermore, this guide highlights the current gap in knowledge regarding its specific biological activities and signaling pathways, thereby identifying opportunities for future research.
Core Properties of this compound
A clear understanding of the fundamental properties of a compound is crucial for any research endeavor. The core identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5848-56-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][4] |
| Alternate Name | 1-Ethoxy-3-phenylpropane |
General Experimental Protocols
Synthesis of Alkyl Phenyl Ethers (Williamson Ether Synthesis Adaptation)
The Williamson ether synthesis is a robust and widely used method for preparing ethers. A general protocol for the synthesis of an alkyl phenyl ether, adaptable for this compound, is presented below. This reaction proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.
Reaction Scheme:
Where Ar = Phenyl group, R = Alkyl group, and X = Halide
Materials:
-
Phenol or a substituted phenol (e.g., 3-phenyl-1-propanol for a precursor to this compound)
-
An appropriate alkyl halide (e.g., ethyl iodide or ethyl bromide)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, acetone, N,N-dimethylformamide)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen phenolic compound in the reaction solvent.
-
Add the base portion-wise to the solution while stirring. The formation of the phenoxide salt may be observed.
-
Nucleophilic Attack: To the resulting phenoxide solution, add the alkyl halide dropwise.
-
Reaction: Heat the reaction mixture to reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ether by distillation or column chromatography to yield the final product.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A general protocol for the analysis of alkylphenols and related compounds, which can be adapted for this compound, is outlined below.[5][6][7][8][9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, dichloromethane). If analyzing from a complex matrix, an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[5]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures efficient volatilization of the analyte without degradation (e.g., 250 °C).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of components. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range appropriate for the expected analyte and its fragments (e.g., m/z 40-400).
-
Data Acquisition: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library for confirmation. For quantitative analysis, create a calibration curve using standards of known concentrations.
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough search of scientific literature and chemical databases reveals a significant lack of information regarding the specific biological effects and signaling pathways associated with this compound. While the toxicology and biological impact of benzene and some of its derivatives are well-documented, this knowledge cannot be directly extrapolated to this compound due to the influence of the ethoxypropyl substituent on the molecule's physicochemical properties, metabolism, and interaction with biological systems.
This absence of data presents a clear opportunity for novel research in toxicology, pharmacology, and drug development. Future studies could investigate:
-
Cytotoxicity: Assessing the effect of this compound on various cell lines to determine its potential toxicity.
-
Metabolism: Identifying the metabolic pathways of this compound in vitro and in vivo to understand its biotransformation and potential for producing reactive metabolites.
-
Receptor Binding Assays: Screening for binding affinity to various receptors to identify potential molecular targets.
-
Signaling Pathway Analysis: Investigating the effect of the compound on key cellular signaling pathways to elucidate its mechanism of action.
Workflow and Logical Relationships
To facilitate a structured approach to investigating a novel compound like this compound, the following logical workflow can be adopted.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
Conclusion
This technical guide provides the core physicochemical data for this compound and outlines generalized experimental frameworks for its synthesis and analysis based on established methods for related compounds. The significant gap in the scientific literature regarding its biological activity and interaction with cellular signaling pathways underscores the potential for novel and impactful research. The provided workflows and protocols are intended to serve as a foundational resource for scientists and researchers embarking on the study of this and other under-characterized molecules.
References
- 1. chemydata.com [chemydata.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemydata.com [chemydata.com]
- 4. (1-Ethoxypropyl)benzene | C11H16O | CID 316701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. agilent.com [agilent.com]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
Synthesis of (3-Ethoxypropyl)benzene from 3-phenylpropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-Ethoxypropyl)benzene from 3-phenylpropan-1-ol. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for the preparation of unsymmetrical ethers. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences.
Reaction Overview: Williamson Ether Synthesis
The synthesis of this compound from 3-phenylpropan-1-ol is achieved through the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the deprotonation of the alcohol (3-phenylpropan-1-ol) by a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the desired ether product.
Reaction Scheme:
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on standard Williamson ether synthesis conditions.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reagents:
-
3-phenylpropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl iodide (CH\textsubscript{3}CH\textsubscript{2}I) or Ethyl bromide (CH\textsubscript{3}CH\textsubscript{2}Br)
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4}) or sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum is flushed with an inert gas.
-
Deprotonation: Anhydrous THF (or DMF) is added to the flask, followed by the addition of 3-phenylpropan-1-ol. The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise via a syringe or an addition funnel.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (the temperature will depend on the solvent used) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution to destroy any excess sodium hydride.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO\textsubscript{4} or Na\textsubscript{2}SO\textsubscript{4}, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-phenylpropan-1-ol | C\textsubscript{9}H\textsubscript{12}O | 136.19 | 235-237 | 0.998 |
| Sodium Hydride | NaH | 24.00 | Decomposes | 1.396 |
| Ethyl Iodide | C\textsubscript{2}H\textsubscript{5}I | 155.97 | 72.3 | 1.95 |
| This compound | C\textsubscript{11}H\textsubscript{16}O | 164.25 | 225-227 (Predicted) | 0.93 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.32-7.17 (m, 5H, Ar-H), 3.48 (t, J = 6.8 Hz, 2H, -O-CH₂-), 3.40 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃), 2.68 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.92 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-), 1.21 (t, J = 7.0 Hz, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.1, 128.4, 128.3, 125.7, 70.1, 66.2, 32.4, 31.5, 15.3 |
| FTIR (neat) | ν (cm⁻¹): 3026 (Ar C-H), 2973, 2865 (Aliphatic C-H), 1604, 1496, 1454 (Ar C=C), 1115 (C-O-C stretch) |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 119, 105, 91 (100), 77, 65 |
Visualizations
Reaction Pathway
Spectroscopic Analysis of (3-Ethoxypropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Ethoxypropyl)benzene, a key organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₁H₁₆O, with a molecular weight of 164.25 g/mol . The spectroscopic data presented below provides a detailed fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 - 7.17 | m | 5H | Ar-H |
| 3.47 | q, J=7.0 Hz | 2H | -O-CH ₂-CH₃ |
| 3.41 | t, J=6.4 Hz | 2H | -CH ₂-O- |
| 2.65 | t, J=7.7 Hz | 2H | Ar-CH ₂- |
| 1.89 | p, J=7.0 Hz | 2H | -CH₂-CH ₂-CH₂- |
| 1.19 | t, J=7.0 Hz | 3H | -CH₂-CH ₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 128.3 | Ar-C H |
| 125.7 | Ar-C H |
| 69.9 | -C H₂-O- |
| 66.2 | -O-C H₂-CH₃ |
| 32.4 | Ar-C H₂- |
| 31.5 | -CH₂-C H₂-CH₂- |
| 15.2 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3087, 3063, 3027 | Weak | C-H stretch (aromatic) |
| 2975, 2931, 2867 | Strong | C-H stretch (aliphatic) |
| 1604, 1496, 1454 | Medium | C=C stretch (aromatic ring) |
| 1117 | Strong | C-O-C stretch (ether) |
| 747, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 164 | 20 | [M]⁺ (Molecular Ion) |
| 118 | 15 | [M - C₂H₅OH]⁺ |
| 105 | 10 | [C₈H₉]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
| 59 | 40 | [C₃H₇O]⁺ |
| 45 | 30 | [C₂H₅O]⁺ |
| 31 | 25 | [CH₃O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation : A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction : A small amount of the volatile liquid sample is injected into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
A Technical Guide to the Solubility of (3-Ethoxypropyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxypropyl)benzene is an organic compound with the chemical formula C₁₁H₁₆O[1]. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes. The principle of "like dissolves like" suggests that this compound, an ether with a benzene ring, will exhibit solubility in non-polar and moderately polar organic solvents[2][3][4]. However, precise quantitative solubility data is essential for process optimization and modeling.
This guide provides a framework for the systematic determination of the solubility of this compound. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document offers a detailed experimental protocol to enable researchers to generate this critical data. Additionally, a structured table is provided for the systematic recording of empirical results.
Solubility Data for this compound
Table 1: Experimental Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
|---|---|---|---|---|---|
| e.g., Hexane | 25 | e.g., Gravimetric | |||
| e.g., Toluene | 25 | e.g., HPLC | |||
| e.g., Ethanol | 25 | e.g., GC | |||
| e.g., Acetone | 25 | e.g., NMR | |||
| e.g., Dichloromethane | 25 | e.g., Gravimetric | |||
| e.g., Ethyl Acetate | 25 | e.g., HPLC | |||
| e.g., Methanol | 25 | e.g., GC |
| e.g., Diethyl Ether | 25 | | | e.g., Gravimetric | |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
3.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps or sealed test tubes
-
Constant temperature bath or shaker with temperature control
-
Pipettes and syringes
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated UV-Vis spectrophotometer)
3.2 Procedure: Isothermal Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining solubility[2].
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution has reached equilibrium. The agitation ensures thorough mixing.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours so that the undissolved this compound can separate from the saturated solution.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. To avoid contamination from the undissolved solute, immediately pass the sample through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: Determine the mass of the collected sample in the volumetric flask. Then, carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen) until a constant weight of the this compound residue is obtained. The solubility can be calculated from the mass of the residue and the initial volume of the solvent.
-
Chromatographic Method (GC/HPLC): Dilute the filtered sample with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC system to determine the concentration of this compound. This method is highly accurate and can be used for low solubility systems.
-
-
Data Recording: Record the determined solubility in Table 1. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
The Genesis of Aromatic Ethers: A Technical History of Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery and history of aromatic ethers has been released, targeting researchers, scientists, and professionals in drug development. This whitepaper traces the journey from the initial isolation of these compounds from natural sources to the development of robust synthetic methodologies that became cornerstones of organic chemistry. The guide provides an in-depth look at the pivotal experiments and the theoretical leaps that established the structural identity of aromatic ethers and cemented their place in chemical science.
Executive Summary
The mid-19th century was a transformative period for organic chemistry, marked by a shift from vitalism to the structural theory of matter. The study of ethers, particularly aromatic ethers, played a crucial role in this evolution. This guide chronicles the key milestones in the history of aromatic ethers, beginning with their early isolation from essential oils and culminating in the development of general synthetic methods. It highlights the work of pioneering chemists such as Auguste Cahours and Alexander Williamson, whose contributions not only provided practical methods for ether synthesis but also offered profound insights into the nature of chemical bonding and molecular structure. Detailed experimental protocols, quantitative data, and logical diagrams are presented to provide a thorough technical overview for the modern researcher.
Early Discoveries: From Natural Essences to the First Synthesis
The story of aromatic ethers begins not in the laboratory, but in the study of natural products. Anisole (methoxybenzene), the simplest aromatic ether, was first identified as a component of aniseed oil. The French chemist Auguste Cahours holds the distinction of being the first to synthesize an aromatic ether in 1841. He produced anisole by distilling anisic acid, which he had extracted from oil of anise, with barium oxide. This early work demonstrated that complex natural products could be broken down and their constituent parts isolated and identified.
Another simple aromatic ether, phenetole (ethoxybenzene), was also investigated during this period, though its first specific synthesis is less definitively documented than that of anisole. These early encounters with aromatic ethers were largely descriptive, focusing on their physical properties and elemental composition.
The Williamson Ether Synthesis: A Unifying Principle
A monumental breakthrough in the understanding and synthesis of all ethers, including aromatic variants, came in 1850 from the English chemist Alexander Williamson . His work, now known as the Williamson ether synthesis , provided a general and versatile method for preparing ethers from an alkoxide and an alkyl halide.[1][2] This reaction was revolutionary for two primary reasons.
First, it was a practical and predictable method for creating both symmetrical and, crucially, asymmetrical ethers. For aromatic ethers, this meant that a phenoxide could be reacted with an alkyl halide to reliably produce the desired product (e.g., sodium phenoxide and methyl iodide to form anisole). This moved the field beyond reliance on distillation of natural products or other limited methods.
Second, and perhaps more importantly, the synthesis provided incontrovertible evidence for the structural theory of ethers. By successfully synthesizing diethyl ether from sodium ethoxide and ethyl iodide, Williamson demonstrated that ether was structurally related to water and alcohol, containing an oxygen atom bonded to two alkyl groups. This work, supported and championed by contemporaries like Charles-Adolphe Wurtz , was instrumental in overturning the prevailing radical theories of the time and establishing the modern understanding of molecular constitution.[3] Wurtz was a key advocate for the new atomic and structural theories being developed by chemists like Williamson and Charles Gerhardt, which took the idea of chemical atoms seriously and provided a framework for understanding the structure of organic compounds.[3]
Logical Progression of Ether Theory
The development of our understanding of ethers followed a clear logical progression, from early observations to a robust theoretical and synthetic framework. This evolution was a key part of the larger revolution in chemical thinking during the 19th century.
Caption: Logical development from early discoveries to modern synthesis.
Key Discoveries and Data
The timeline below summarizes the pivotal moments in the discovery and synthesis of aromatic ethers, alongside key physical data for the two most fundamental examples.
| Event / Property | Anisole (Methoxybenzene) | Phenetole (Ethoxybenzene) | Year/Value | Key Contributor(s) |
| Discovery/First Synthesis | First synthesized by distilling anisic acid with BaO. | Early synthesis via Williamson or similar methods. | 1841 (Anisole) | Auguste Cahours |
| General Synthetic Method | Applicable via Sodium Phenoxide + Methyl Halide. | Applicable via Sodium Phenoxide + Ethyl Halide. | 1850 | Alexander Williamson |
| Advanced Synthetic Method | N/A (for Diaryl Ethers) | N/A (for Diaryl Ethers) | 1905 | Fritz Ullmann |
| Molar Mass | 108.14 g/mol | 122.17 g/mol | - | - |
| Boiling Point | 153.8 °C | 169-170 °C | - | - |
| Melting Point | -37.3 °C | -30 °C | - | - |
| Density | 0.995 g/cm³ (at 20 °C) | 0.967 g/mL | - | - |
Experimental Protocols
The methodologies developed in the 19th century remain fundamental to the synthesis of aromatic ethers. The following protocol describes a representative Williamson synthesis for an aromatic ether, based on the principles established by Williamson and refined over the subsequent decades.
Representative Protocol: Williamson Synthesis of an Aromatic Ether
This procedure outlines the synthesis of an alkyl phenyl ether (e.g., anisole or phenetole) from a phenol and an alkyl halide.
Objective: To synthesize an alkyl aryl ether via nucleophilic substitution.
Reagents:
-
Phenol (or substituted phenol)
-
Sodium Hydroxide (NaOH)
-
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)
-
Diethyl Ether (solvent for extraction)
-
Hydrochloric Acid (HCl, for acidification)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (drying agent)
-
Water
Procedure:
-
Formation of the Phenoxide: In a suitable reaction vessel, dissolve the starting phenol in an aqueous solution of sodium hydroxide. The strong base deprotonates the acidic phenolic hydroxyl group to form the sodium phenoxide salt, a potent nucleophile. Gentle warming can aid dissolution.
-
Nucleophilic Attack: To the solution of the sodium phenoxide, add the corresponding alkyl halide (e.g., methyl iodide for anisole). The mixture is then heated, typically in a hot water bath, for 30-60 minutes to facilitate the SN2 reaction. The phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.
-
Workup and Isolation: After cooling, the reaction mixture is diluted with water. The solution is then acidified with hydrochloric acid to neutralize any remaining sodium hydroxide and protonate any unreacted phenoxide, converting it back to phenol.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether. The aromatic ether product, being significantly less polar than the salts and remaining starting materials, will preferentially dissolve in the ether layer.
-
Washing: The ether layer is washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid and unreacted phenol.
-
Drying and Evaporation: The separated ether layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. The drying agent is then removed by filtration, and the diethyl ether is carefully evaporated (typically using a rotary evaporator) to yield the crude aromatic ether product.
-
Purification: The crude product can be further purified by distillation to yield the pure aromatic ether.
Caption: Experimental workflow for the Williamson ether synthesis.
Conclusion
The discovery and synthesis of aromatic ethers are intrinsically linked to the birth of modern structural organic chemistry. From Cahours's initial synthesis of anisole to Williamson's general method, the study of these compounds provided critical evidence for the arrangement of atoms in molecules. The Williamson ether synthesis, in particular, remains a cornerstone of organic synthesis, valued for its reliability and broad scope.[1] For professionals in drug development and chemical research, understanding this history offers context to the fundamental reactions that are still widely employed in the synthesis of pharmaceuticals, fragrances, and advanced materials.
References
An In-depth Technical Guide to the Health and Safety of (3-Ethoxypropyl)benzene: Addressing Data Gaps and Extrapolating from Benzene
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific health and safety data for (3-Ethoxypropyl)benzene (CAS No. 5848-56-6). Therefore, this guide will first summarize the limited available information for this compound and then provide a detailed technical overview of the health and safety profile of Benzene, a structurally related compound. This information on Benzene is provided as a reference and should not be directly extrapolated to this compound, as minor structural changes can significantly alter a compound's biological and toxicological properties.
This compound: Current Knowledge
This compound is a chemical compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[1] Beyond these basic identifiers, there is a notable absence of publicly available experimental data regarding its physical, chemical, and toxicological properties. No specific information was found for its boiling point, melting point, flash point, density, or any toxicological endpoints such as LD50 or LC50 values. Furthermore, there is no available information on its metabolism, potential interactions with signaling pathways, or established experimental protocols for its handling and safety assessment.
Due to this critical data gap, a definitive health and safety guide for this compound cannot be provided at this time. Researchers handling this compound should treat it as a substance of unknown toxicity and handle it with extreme caution, employing robust safety measures, including the use of appropriate personal protective equipment (PPE) and engineering controls.
Benzene: A Case Study in Aromatic Hydrocarbon Toxicity
Given the lack of data for this compound, this section provides a comprehensive overview of the health and safety information for Benzene (CAS No. 71-43-2). Benzene is a fundamental aromatic hydrocarbon and a known human carcinogen, and its toxicological profile has been extensively studied. This information serves as an example of the types of data required for a thorough risk assessment of an aromatic compound.
Physical and Chemical Properties of Benzene
A summary of the key physical and chemical properties of Benzene is presented in the table below. This information is crucial for understanding its behavior under various experimental and environmental conditions.
| Property | Value |
| Molecular Formula | C₆H₆ |
| Molecular Weight | 78.11 g/mol |
| Boiling Point | 80.1 °C (176.2 °F) at 760 mmHg |
| Melting Point | 5.5 °C (41.9 °F) |
| Flash Point | -11 °C (12 °F) - closed cup |
| Density | 0.8765 g/cm³ at 20 °C |
| Vapor Pressure | 74.6 mmHg at 20 °C |
| Autoignition Temperature | 498 °C (928 °F) |
GHS Hazard and Precautionary Information for Benzene
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H340: May cause genetic defects.
-
H350: May cause cancer.
-
H372: Causes damage to organs (blood, bone marrow) through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long lasting effects.
GHS Pictograms:
-
Flame
-
Health Hazard
-
Exclamation Mark
-
Environment
GHS Precautionary Statements (Selected):
| Category | Statement |
| Prevention | P201: Obtain special instructions before use. |
| P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P308 + P313: IF exposed or concerned: Get medical advice/attention. | |
| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data for Benzene
The toxicological profile of Benzene is well-established, with acute and chronic toxicity data available from numerous studies.
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 930 mg/kg |
| LD50 | Rabbit | Dermal | > 9,400 mg/kg |
| LC50 | Rat | Inhalation | 10,000 ppm (7 hours) |
Metabolism and Signaling Pathways of Benzene
The toxicity of benzene is largely attributed to its complex metabolism, primarily in the liver, which leads to the formation of reactive metabolites. These metabolites can cause cellular damage, including DNA damage, leading to carcinogenicity.
The metabolism of benzene is initiated by cytochrome P450 enzymes, particularly CYP2E1, which oxidizes benzene to benzene oxide. Benzene oxide is a reactive epoxide that can then follow several metabolic pathways.
The reactive metabolites of benzene, such as benzoquinones, can covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This genotoxic mechanism is a key step in the initiation of benzene-induced leukemia.
Experimental Protocols: General Handling and Safety Procedures for Aromatic Hydrocarbons
While specific experimental protocols for this compound are unavailable, the following general procedures, based on the handling of hazardous aromatic hydrocarbons like Benzene, should be adopted as a minimum standard.
References
(3-Ethoxypropyl)benzene: A Comprehensive Technical Guide for Researchers
(3-Ethoxypropyl)benzene , a member of the alkyl aryl ether family, presents a unique combination of a flexible alkyl chain and a stable aromatic ring. This structure imparts properties that make it a molecule of interest in various domains of organic chemistry, from synthetic applications to its potential, yet underexplored, role in the development of novel chemical entities. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, spectral characteristics, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound, also known as 1-ethoxy-3-phenylpropane, is a colorless liquid. Its core physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and characterization.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| CAS Number | 5848-56-6 | [1] |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found |
Table 1: Physicochemical Properties of this compound
| Spectral Data Type | Key Characteristics |
| ¹H NMR | Expected signals for ethoxy group (triplet and quartet), propyl chain (multiplets), and phenyl group (multiplets in the aromatic region). |
| ¹³C NMR | Expected signals for all unique carbon atoms in the ethoxy, propyl, and phenyl groups. |
| Infrared (IR) | Characteristic peaks for C-O-C ether linkage, aromatic C-H stretching, and aliphatic C-H stretching. Aromatic C=C stretching bands are also expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 164. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the propyl chain. |
Table 2: Summary of Spectral Data for this compound
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis .[2][3][4][5] This venerable yet reliable SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, two main retrosynthetic pathways can be envisioned. However, for optimal yield and to avoid potential side reactions like elimination, the preferred route involves the reaction of 3-phenyl-1-propanol with a suitable ethylating agent.
Logical Workflow for Synthesis
The synthesis of this compound via the Williamson ether synthesis can be broken down into two key steps: the formation of the alkoxide from 3-phenyl-1-propanol, followed by the nucleophilic attack on an ethyl halide.
Figure 1: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol (General Procedure)
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis, as a specific detailed protocol for this compound was not found in the searched literature. Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
3-Phenyl-1-propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl bromide or ethyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3-phenyl-1-propanol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension of NaH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-phenylpropoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromide or ethyl iodide (1.2 equivalents) dropwise to the alkoxide solution.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
-
Role in Organic Chemistry
This compound serves as a versatile building block and intermediate in organic synthesis. Its chemical reactivity is primarily dictated by the ether linkage and the aromatic ring.
Reactions of the Ether Linkage
-
Ether Cleavage: The ether bond in this compound can be cleaved under harsh acidic conditions, typically using strong hydrohalic acids like HBr or HI.[6] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. In this case, cleavage would likely yield 3-phenyl-1-propanol and an ethyl halide.
Reactions of the Aromatic Ring
The benzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The ethoxypropyl group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para to the substituent.
-
Friedel-Crafts Acylation: This reaction can be used to introduce an acyl group onto the aromatic ring, typically at the para position to minimize steric hindrance.[7] This would involve reacting this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Figure 2: Friedel-Crafts Acylation of this compound.
Potential Applications in Drug Development and Materials Science
While specific applications of this compound in drug development are not widely documented, the broader class of phenyl ethers and compounds with similar structural motifs are of significant interest in medicinal chemistry and materials science.
-
Bioisosteric Replacement: The phenylpropyl ether moiety can be considered as a bioisostere for other chemical groups in drug design. Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic or pharmacodynamic properties. The flexibility of the propyl chain and the lipophilicity of the phenyl and ethyl groups can be tuned to optimize drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Fragrance and Flavor Industry: Phenylpropanol and its derivatives are known for their pleasant floral and fruity scents and are used in the fragrance and flavor industry. This compound, as a derivative, may possess interesting olfactory properties that could be explored for such applications.
-
Monomers for Polymer Synthesis: Molecules containing a polymerizable group attached to a phenylpropyl ether scaffold could be used as monomers in the synthesis of specialty polymers with tailored properties, such as thermal stability and refractive index.
Safety and Handling
Conclusion
This compound is a readily accessible molecule with potential for further exploration in various fields of organic chemistry. Its synthesis via the Williamson ether synthesis is straightforward, and its chemical structure allows for a range of chemical transformations. While its direct applications in drug development are not yet established, its structural features suggest its potential as a scaffold or intermediate in the design of new chemical entities. Further research into the reactivity and biological activity of this compound and its derivatives could unveil new and valuable applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. youtube.com [youtube.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (3-Ethoxypropyl)benzene via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (3-ethoxypropyl)benzene through the Williamson ether synthesis. This method offers a reliable and straightforward approach for the preparation of alkyl aryl ethers, which are valuable intermediates in organic synthesis and drug discovery. The protocol outlines the reaction of 3-phenylpropan-1-ol with an ethyl halide in the presence of a strong base. This document includes a comprehensive experimental procedure, a summary of reagent and product data, and a visual representation of the experimental workflow.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide. This method is highly versatile for the synthesis of both symmetrical and unsymmetrical ethers. In the context of drug development, the introduction of an ethoxypropyl group can modulate a molecule's lipophilicity and metabolic stability, making this synthesis a valuable tool for medicinal chemists. This application note details a representative protocol for the synthesis of this compound, a compound with potential applications as a building block in the synthesis of more complex molecules.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol [1] |
| CAS Number | 5848-56-6[1] |
| Appearance | Colorless oil (expected) |
| Boiling Point | Not specified |
| ¹H NMR (CDCl₃, representative) | δ 7.32-7.17 (m, 5H, Ar-H), 3.49 (t, J=6.4 Hz, 2H, -CH₂-O-), 3.45 (q, J=7.0 Hz, 2H, -O-CH₂-CH₃), 2.70 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.95 (quint, J=7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.22 (t, J=7.0 Hz, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, representative) | δ 142.1, 128.5, 128.4, 125.9, 70.1, 66.2, 32.4, 31.5, 15.3 |
| IR (neat, representative) | 3063, 3027, 2974, 2866, 1604, 1496, 1454, 1118 cm⁻¹ |
Note: NMR and IR data are predicted based on known chemical shifts and functional group regions and should be confirmed by experimental analysis.
Experimental Protocol
This protocol is a representative procedure for the Williamson ether synthesis of this compound.
Materials:
-
3-phenylpropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-phenylpropan-1-ol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask via syringe to dissolve the alcohol.
-
Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition of NaH will cause the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux (typically 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Expected Yield:
Mandatory Visualization
Caption: Williamson Ether Synthesis Workflow.
References
Analytical Methods for the Detection of (3-Ethoxypropyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the detection and quantification of (3-Ethoxypropyl)benzene in various matrices. The methods described are based on established analytical techniques for structurally similar compounds, including alkyl-substituted benzenes and phenyl ethers. These protocols serve as a starting point and will require validation for specific sample matrices and analytical instrumentation.
Introduction
This compound is an aromatic ether that may be of interest in various fields, including organic synthesis, materials science, and as a potential impurity or metabolite in drug development. Accurate and sensitive analytical methods are crucial for its detection and quantification. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, two common and powerful techniques for the analysis of volatile and semi-volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. The following is a proposed method adaptable for various sample types.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Liquid Samples (e.g., Water, Biological Fluids):
-
Solid Samples (e.g., Soil, Sediments):
-
Soxhlet Extraction: A classical method for extracting compounds from solid matrices.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive technique for volatile and semi-volatile compounds in solid samples.[2]
-
Proposed GC-MS Protocol
This protocol is a general guideline and should be optimized for the specific instrument and application.
Table 1: Proposed GC-MS Instrumental Parameters
| Parameter | Proposed Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar non-polar to mid-polar column) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan (for qualitative analysis and method development) and Selected Ion Monitoring (SIM) for quantitation |
Quantitative Analysis: For quantitative analysis using SIM mode, characteristic ions of this compound should be selected. Based on its structure, potential ions could include its molecular ion and fragments corresponding to the loss of ethoxy and propyl groups.
Expected Performance (Based on Similar Compounds)
The following table summarizes typical performance characteristics for the analysis of aromatic hydrocarbons using GC-MS. These values are estimates and should be determined experimentally for this compound.
Table 2: Estimated GC-MS Method Performance
| Parameter | Estimated Range | Reference |
| Limit of Detection (LOD) | 0.01 - 1 µg/L (ppb) | Based on data for BTEX and other aromatics.[2] |
| Limit of Quantitation (LOQ) | 0.03 - 3 µg/L (ppb) | Based on data for BTEX and other aromatics.[2] |
| Linearity (R²) | > 0.99 | [2] |
| Recovery | 85 - 115% | [2] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase method would be appropriate.
Sample Preparation
-
Liquid Samples: Direct injection may be possible after filtration. If the concentration is low, a pre-concentration step like solid-phase extraction (SPE) may be necessary.
-
Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration.
Proposed HPLC-UV Protocol
This protocol provides a starting point for method development.
Table 3: Proposed HPLC-UV Instrumental Parameters
| Parameter | Proposed Setting |
| HPLC System | |
| Column | C18 or Phenyl-Ether column, 4.6 x 150 mm, 5 µm particle size. Phenyl-ether columns can offer enhanced selectivity for aromatic compounds.[7][8] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 60:40 Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | |
| Wavelength | The UV absorbance maximum for this compound should be determined experimentally. A starting point could be around 254 nm, a common wavelength for aromatic compounds. |
Expected Performance (Based on Similar Compounds)
The following table provides estimated performance characteristics for the HPLC-UV analysis of aromatic compounds.
Table 4: Estimated HPLC-UV Method Performance
| Parameter | Estimated Range | Reference |
| Limit of Detection (LOD) | 1 - 10 µg/L (ppb) | Based on data for phenolic and aromatic compounds. |
| Limit of Quantitation (LOQ) | 3 - 30 µg/L (ppb) | Based on data for phenolic and aromatic compounds. |
| Linearity (R²) | > 0.99 | |
| Recovery | 90 - 110% |
Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC-UV analysis.
Method Validation
It is critical to validate the chosen analytical method for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The proposed GC-MS and HPLC-UV methods provide a solid foundation for the detection and quantification of this compound. The GC-MS method is likely to offer higher sensitivity and selectivity, especially when using SIM mode, making it suitable for trace-level analysis. The HPLC-UV method provides a robust alternative, particularly for samples that are not amenable to GC analysis. Successful implementation will require careful optimization and validation of the chosen method for the specific sample matrix and analytical instrumentation.
References
- 1. Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aromatic hydrocarbons in asphalt release agents using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic hydrocarbons extracted by headspace and microextraction methods in water-soluble fractions from crude oil, fuels and lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Phenyl Ether HPLC Column, Analytical Column Used in HPLC [hawachhplccolumn.com]
- 8. hawach.com [hawach.com]
Application Note: Analysis of (3-Ethoxypropyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note outlines a comprehensive protocol for the qualitative and quantitative analysis of (3-Ethoxypropyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol details sample preparation, instrument parameters, and data analysis procedures. All quantitative data is presented in a structured tabular format, and a generalized experimental workflow is visualized using a DOT language diagram.
Introduction
This compound is an aromatic ether with potential applications in organic synthesis and as an intermediate in the manufacturing of various compounds. Accurate and sensitive analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive mass-based identification, making it a suitable technique for the analysis of such semi-volatile organic compounds. This document provides a standard operating procedure for the GC-MS analysis of this compound.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
2.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Helium (99.999% purity)
-
Internal Standard (e.g., Naphthalene-d8 or other suitable deuterated aromatic compound)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with methanol.
-
Internal Standard Spiking: Spike all calibration standards and samples with the internal standard at a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: For liquid samples, a simple dilution with methanol or dichloromethane may be sufficient. For solid or complex matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) should be developed and validated.
2.3. GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Data Analysis and Results
3.1. Qualitative Identification
The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 164, corresponding to its molecular weight.[1][3] Characteristic fragment ions would aid in structural confirmation.
3.2. Quantitative Analysis
For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 3: Representative Quantitative Data
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 78,987 | 148,234 | 0.533 |
| 10 | 155,432 | 146,543 | 1.061 |
| 25 | 398,765 | 147,987 | 2.695 |
| 50 | 801,234 | 145,678 | 5.500 |
| 100 | 1,623,456 | 148,123 | 10.960 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The protocol can be adapted and validated for specific research and quality control applications. The use of an internal standard ensures high precision and accuracy in quantification. Researchers should perform their own validation to ensure the method is suitable for their specific matrix and instrumentation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of (3-Ethoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (3-Ethoxypropyl)benzene. This compound, a non-polar aromatic ether, can be effectively separated from potential impurities using a C18 stationary phase and a mobile phase gradient of acetonitrile and water. This method provides a robust starting point for researchers requiring high-purity this compound for downstream applications in chemical synthesis, and drug discovery.
Introduction
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds in a mixture.[1][2] For non-polar molecules such as this compound, reverse-phase HPLC is the method of choice.[3][4] In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases, with more non-polar compounds exhibiting stronger retention on the column.[4] This application note provides a detailed protocol for the purification of this compound using a standard RP-HPLC system with UV detection.
Physicochemical Properties of this compound and Related Compounds
Understanding the properties of the target compound is crucial for method development. This compound is a substituted benzene derivative with a non-polar ether linkage and an alkyl chain, contributing to its overall hydrophobicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₁H₁₆O | 164.25 | 225-227 | Non-polar |
| 3-Phenyl-1-propanol | C₉H₁₂O | 136.19 | 235-237 | Moderately Polar |
| Benzene | C₆H₆ | 78.11 | 80.1 | Non-polar |
HPLC Method Parameters
The following parameters are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the sample and the desired purity level.
Analytical Method Development
An initial analytical run is essential to determine the retention time of this compound and to resolve it from any impurities.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Preparative Purification Method
Once the analytical method is established, it can be scaled up for preparative purification.
| Parameter | Recommended Condition |
| Column | C18, 5-10 µm, 21.2 x 150 mm (or larger) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Optimized based on analytical run |
| Flow Rate | 20-40 mL/min (adjust based on column diameter) |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Detection | UV at 254 nm (with preparative flow cell) |
| Fraction Collection | Based on retention time of the target peak |
Experimental Protocol
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC System Preparation
-
Ensure the HPLC system is properly primed with the mobile phase components.
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% Acetonitrile / 50% Water) until a stable baseline is achieved.
Analytical HPLC Run
-
Inject 10 µL of the prepared sample onto the analytical column.
-
Run the gradient method as described in the analytical method table.
-
Identify the peak corresponding to this compound based on its expected retention time relative to potential impurities (more non-polar compounds will have longer retention times). The UV spectrum of benzene derivatives typically shows absorption maxima around 204 nm and 256 nm. Substituted benzenes generally absorb in the 220 to 300 nm range.
Method Scale-Up for Preparative HPLC
-
Based on the analytical chromatogram, adjust the gradient for the preparative run to ensure optimal separation of the target compound from impurities. A shallower gradient around the elution time of the target peak can improve resolution.
-
Calculate the appropriate flow rate for the preparative column based on its dimensions.
-
Determine the maximum sample load for the preparative column to avoid peak distortion and loss of resolution.
Preparative HPLC Run and Fraction Collection
-
Inject the filtered, concentrated sample onto the preparative column.
-
Run the optimized preparative gradient method.
-
Collect the eluent corresponding to the peak of this compound into clean collection vessels.
Post-Purification Analysis
-
Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Visualization of the HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelationship of key parameters in HPLC method development.
Conclusion
The described reverse-phase HPLC method provides an effective means for the purification of this compound. By following the outlined protocol and optimizing the parameters based on the specific sample matrix, researchers can obtain a high-purity product suitable for a variety of scientific applications. The principles and workflows presented here are broadly applicable to the purification of other non-polar aromatic compounds.
References
- 1. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Multi-step Synthesis of a Novel Phenylpropanamine Derivative from (3-Ethoxypropyl)benzene for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Ethoxypropyl)benzene is a versatile starting material in organic synthesis, offering a benzene ring scaffold with an ether-containing alkyl side chain. This unique combination of a lipophilic aromatic ring and a more polar side chain makes it an attractive precursor for the synthesis of novel compounds with potential biological activity. The ethoxypropyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This document provides detailed protocols for a multi-step synthesis of a functionalized phenylpropanamine derivative, a common scaffold in medicinal chemistry, starting from this compound. The protocols are designed to be readily applicable in a research and development setting.
Overall Synthetic Scheme
The following workflow outlines the three-step synthesis to obtain 4-bromo-2-(3-ethoxypropyl)-5-nitroaniline from this compound.
Application Notes and Protocols: Friedel-Crafts Acylation of (3-Ethoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2] This document provides detailed application notes and protocols for the Friedel-Crafts acylation of (3-Ethoxypropyl)benzene, a functionalized aromatic compound. The presence of the ethoxypropyl group can influence the regioselectivity and reactivity of the benzene ring, making it an interesting substrate for targeted synthesis.
The general mechanism of Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4] This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product.[3][4] A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting acyl group, which prevents further reactions on the same ring.[5][6]
Applications in Drug Development
Aromatic ketones derived from functionalized benzenes are crucial building blocks in medicinal chemistry. While specific applications for acylated this compound derivatives are not extensively documented, analogous structures are integral to various therapeutic agents. For instance, propiophenone and its derivatives are precursors in the synthesis of analgesics like dextropropoxyphene.[7] Similarly, substituted acetophenones are intermediates in the development of a wide range of pharmaceuticals. The products of Friedel-Crafts acylation of this compound could potentially be explored for the synthesis of novel compounds with biological activity.
Data Presentation: Reaction Parameters and Yields
Due to the limited availability of specific literature data for the Friedel-Crafts acylation of this compound, the following tables present generalized yet realistic quantitative data based on established procedures for similar substituted benzenes. These tables are intended to serve as a guideline for reaction optimization.
Table 1: Acylation of this compound with Acetyl Chloride
| Entry | Lewis Acid Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) of 4'-(3-Ethoxypropyl)acetophenone |
| 1 | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | ~85 |
| 2 | FeCl₃ | Dichloromethane (DCM) | rt | 4 | ~75 |
| 3 | AlCl₃ | Carbon disulfide (CS₂) | 0 to rt | 2 | ~80 |
| 4 | ZnCl₂ | Nitrobenzene | 25-30 | 6 | ~60 |
Table 2: Acylation of this compound with Propionyl Chloride
| Entry | Lewis Acid Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) of 4'-(3-Ethoxypropyl)propiophenone |
| 1 | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3 | ~88 |
| 2 | FeCl₃ | Dichloromethane (DCM) | rt | 5 | ~78 |
| 3 | AlCl₃ | 1,2-Dichloroethane | 0 to rt | 3 | ~82 |
| 4 | SnCl₄ | Nitrobenzene | 25-30 | 7 | ~65 |
Table 3: Acylation of this compound with Benzoyl Chloride
| Entry | Lewis Acid Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) of (4-(3-ethoxypropyl)phenyl)(phenyl)methanone |
| 1 | AlCl₃ | Dichloromethane (DCM) | 0 to 40 | 4 | ~90 |
| 2 | FeCl₃ | Dichloromethane (DCM) | 40 | 6 | ~80 |
| 3 | AlCl₃ | o-Dichlorobenzene | 25 | 4 | ~85 |
| 4 | BF₃·OEt₂ | Dichloromethane (DCM) | rt | 12 | ~50 |
Experimental Protocols
The following are detailed, generalized protocols for the Friedel-Crafts acylation of this compound with different acylating agents.
Protocol 1: Synthesis of 4'-(3-Ethoxypropyl)acetophenone using Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).
-
Add anhydrous dichloromethane to the flask to suspend the AlCl₃.
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) and acetyl chloride (1 to 1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4'-(3-Ethoxypropyl)acetophenone.
Protocol 2: Synthesis of 4'-(3-Ethoxypropyl)propiophenone using Propionyl Chloride
This protocol is analogous to Protocol 1, with propionyl chloride replacing acetyl chloride. The reaction time may need to be slightly longer.
Protocol 3: Synthesis of (4-(3-ethoxypropyl)phenyl)(phenyl)methanone using Benzoyl Chloride
This protocol is similar to Protocol 1, with benzoyl chloride as the acylating agent. Due to the lower reactivity of benzoyl chloride compared to acetyl chloride, the reaction may require gentle heating (e.g., refluxing in DCM at ~40°C) after the initial addition at 0°C to proceed to completion.
Visualizations
Signaling Pathway: General Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
References
- 1. learnbin.net [learnbin.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
Application Notes and Protocols for (3-Ethoxypropyl)benzene in the Fragrance and Perfume Industry
Disclaimer: Publicly available information on the specific application of (3-ethoxypropyl)benzene as a fragrance ingredient is extremely limited. The following application notes and protocols are based on general principles for the evaluation and use of new fragrance materials and information on structurally related compounds. Researchers and perfumers should conduct their own detailed evaluations to determine the suitability and safety of this compound for their specific applications.
Introduction
Olfactory Profile (Hypothesized)
Due to the lack of specific sensory data for this compound, its olfactory profile must be hypothesized based on its chemical structure. The presence of a benzene ring suggests potential for aromatic notes, while the ethoxypropyl group could contribute sweet, fruity, or green nuances.
Table 1: Hypothesized Olfactory Characteristics of this compound
| Parameter | Hypothesized Description |
| Odor Family | Aromatic, Green, Fruity |
| Odor Description | A mild, sweet, and slightly green-fruity scent with an underlying aromatic character. Potential for subtle woody or spicy facets. |
| Volatility | Medium |
| Substantivity | Moderate (to be determined experimentally) |
Proposed Experimental Protocols
The following protocols are designed to systematically evaluate the potential of this compound as a fragrance ingredient.
The synthesis of this compound can be achieved through various methods for preparing alkyl aryl ethers. The Williamson ether synthesis is a common and effective method.[1]
Protocol 3.1.1: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from 3-phenyl-1-propanol and an ethylating agent.
Materials:
-
3-phenyl-1-propanol
-
Sodium hydride (NaH) or other suitable base
-
Ethyl iodide or diethyl sulfate
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and GC-MS analysis.
A systematic olfactory evaluation is crucial to determine the fragrance properties of the synthesized molecule.
Protocol 3.2.1: Sensory Panel Evaluation
Objective: To characterize the odor profile of this compound.
Materials:
-
Purified this compound
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Perfumer's smelling strips
-
Panel of trained sensory analysts or perfumers
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
-
Panelists should independently evaluate and record the odor characteristics at different time intervals (top note, middle note, base note) to assess its evolution and substantivity.
-
Descriptors should be collected for odor family, character, intensity, and any perceived nuances.
To understand its behavior in a composition, this compound should be evaluated in simple fragrance accords.
Protocol 3.3.1: Incorporation into a Floral Accord
Objective: To assess the effect of this compound on a simple floral fragrance base.
Materials:
-
Purified this compound
-
Standard floral fragrance raw materials (e.g., phenylethyl alcohol, linalool, hedione)
-
Perfumer's scale and blending equipment
Procedure:
-
Create a simple floral base (e.g., a simple rose or jasmine accord).
-
Prepare several variations of the accord, each containing a different concentration of a 10% dilution of this compound (e.g., 0.1%, 0.5%, 1%, 2%).
-
Create a control sample of the accord without this compound.
-
Age the blends for at least 48 hours before evaluation.
-
Evaluate the different blends on smelling strips and, if deemed safe, on the skin to observe the impact of this compound on the overall fragrance profile, lift, and longevity of the accord.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a novel fragrance ingredient like this compound.
Safety and Regulatory Considerations
It is crucial to note that this compound is a benzene derivative. While it is not benzene itself, any new ingredient for use in consumer products, especially cosmetics and fragrances, requires a thorough safety assessment. The regulatory status of this compound for use in fragrances has not been established.
Key Safety Assessments to be Performed:
-
Skin sensitization potential (e.g., using in vitro methods like DPRA, KeratinoSens™, h-CLAT).
-
Phototoxicity and photoallergenicity.
-
Genotoxicity.
-
Dermal and systemic toxicity.
Researchers must adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) and local competent authorities (e.g., FDA, European Commission) before considering any commercial application. Given the lack of safety data, this compound should be handled with appropriate personal protective equipment in a laboratory setting.
References
Application Notes and Protocols for (3-Ethoxypropyl)benzene as a Non-Polar Solvent
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Ethoxypropyl)benzene is a non-polar solvent with potential applications in organic synthesis and drug development. Its unique combination of a phenyl group and an ether linkage suggests properties that can be advantageous in specific reaction conditions. This document provides an overview of the physicochemical properties of this compound, compares it with common non-polar solvents, and offers a general protocol for its use in chemical reactions. Due to a lack of extensive published data on its specific applications, this note serves as a guide for researchers interested in exploring its potential as an alternative solvent.
Physicochemical Properties
The properties of a solvent are crucial in determining its suitability for a particular reaction. Key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C11H16O | [1][2] |
| Molecular Weight | 164.24 g/mol | [2] |
| Appearance | Liquid (at standard conditions) | |
| Boiling Point | Data not readily available in search results | |
| Density | Data not readily available in search results | |
| Refractive Index | Data not readily available in search results |
Note: Specific experimental values for properties like boiling point and density were not available in the provided search results. Researchers should consult supplier safety data sheets (SDS) for the most accurate information.
Comparative Analysis with Common Non-Polar Solvents
The choice of a non-polar solvent often depends on factors like boiling point, polarity (dielectric constant), and solvating ability. The following table compares the properties of this compound with other commonly used non-polar solvents. Non-polar solvents are characterized by low dielectric constants and are effective at dissolving non-polar compounds[3][4].
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant (at 20°C unless noted) |
| This compound | 164.24[2] | N/A | N/A |
| Toluene | 92.14 | 111 | 2.38[5] |
| Benzene | 78.11 | 80 | 2.27[5] |
| Hexane | 86.18 | 69 | 1.88 |
| Diethyl Ether | 74.12 | 35 | 4.33[5] |
| Tetrahydrofuran (THF) | 72.11 | 66 | 7.58[5] |
The presence of an ether group in this compound may provide better solvation for certain metal cations, similar to solvents like diethyl ether or THF, which could be beneficial in reactions involving organometallic reagents.
Potential Applications
Based on its structure, this compound could be a suitable solvent for a variety of organic reactions, particularly those requiring a non-polar, aprotic medium. Potential applications include:
-
Reactions involving organometallic reagents: The ether linkage could help to solvate metal centers, potentially improving the solubility and reactivity of Grignard reagents, organolithiums, or in metal-catalyzed cross-coupling reactions.
-
Electrophilic Aromatic Substitution (EAS): As a benzene derivative itself, its inertness under specific EAS conditions should be evaluated. However, it could serve as a solvent for the EAS of other substrates[6][7][8][9].
-
Substitution and Elimination Reactions: For reactions favoring non-polar environments, this compound could be a viable option[10].
Experimental Protocols
The following is a general protocol for the use of this compound as a solvent in a generic chemical reaction. This should be adapted based on the specific requirements of the reaction being performed.
5.1. Materials and Equipment
-
This compound (ensure purity appropriate for the reaction)
-
Reactants, reagents, and catalysts
-
Inert gas supply (e.g., nitrogen or argon)
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.), dried in an oven
-
Magnetic stirrer and heating mantle/cooling bath
-
Thermometer/temperature probe
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
5.2. General Reaction Setup
-
Drying of Solvent: If the reaction is moisture-sensitive, dry the this compound over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Assembly of Apparatus: Assemble the reaction glassware under an inert atmosphere. A typical setup would involve a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet.
-
Addition of Reagents:
-
Charge the reaction flask with the starting materials and this compound.
-
If one of the reactants is a liquid, it can be added via a syringe or a dropping funnel.
-
Solid reagents can be added directly to the flask, taking care to maintain an inert atmosphere if necessary.
-
-
Reaction Conditions:
-
Commence stirring.
-
Heat or cool the reaction mixture to the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove inorganic byproducts.
-
Separate the organic layer, dry it over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
Visualizations
The following diagrams illustrate a generic experimental workflow and a decision-making process for solvent selection.
Caption: A typical experimental workflow for organic synthesis.
Caption: Logic for selecting a non-polar solvent.
Safety Information
Users should always consult the Safety Data Sheet (SDS) for this compound before use. General precautions for handling flammable organic solvents should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, must be worn. Some ethers have the potential to form explosive peroxides over time when exposed to air and light[11]. The SDS should be checked for information regarding peroxide formation.
References
- 1. PubChemLite - this compound (C11H16O) [pubchemlite.lcsb.uni.lu]
- 2. chemydata.com [chemydata.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols for the Synthesis of (3-Ethoxypropyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of (3-Ethoxypropyl)benzene and its derivatives. Two primary synthetic routes are presented: the Williamson ether synthesis and a two-step approach involving Friedel-Crafts acylation followed by reduction. These methods offer versatile strategies for obtaining the target compounds, which are valuable intermediates in pharmaceutical and materials science research. This application note includes comprehensive methodologies, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflows.
Introduction
This compound and its substituted analogues are important structural motifs in the development of various biologically active molecules and functional materials. The presence of the flexible ethoxypropyl side chain on a benzene ring allows for diverse functionalization and modulation of physicochemical properties. This document outlines two reliable and adaptable methods for the synthesis of these compounds, providing researchers with practical guidance for their preparation in a laboratory setting.
Synthesis Pathway Overview
Two principal pathways for the synthesis of this compound are described herein:
-
Williamson Ether Synthesis: This classic method involves the formation of an ether linkage by reacting the sodium salt of 3-phenylpropan-1-ol with an ethyl halide. It is a straightforward and high-yielding approach.
-
Friedel-Crafts Acylation and Reduction: This two-step sequence begins with the acylation of benzene with 3-ethoxypropanoyl chloride to form an intermediate ketone, which is subsequently reduced to the desired alkylbenzene. This method is particularly useful for introducing the side chain onto a pre-functionalized benzene ring.
Experimental Protocols
Method 1: Williamson Ether Synthesis of this compound
This method proceeds in two stages: the synthesis of the precursor alcohol, 3-phenylpropan-1-ol, followed by the etherification reaction.
Stage 1: Synthesis of 3-Phenylpropan-1-ol
3-Phenylpropan-1-ol can be efficiently prepared by the reduction of ethyl cinnamate.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cinnamate in anhydrous ethanol.
-
Carefully add sodium metal in small portions to the stirred solution. The reaction is exothermic.
-
After the addition of sodium is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to obtain 3-phenylpropan-1-ol.[1]
Stage 2: Williamson Ether Synthesis
Protocol:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolve 3-phenylpropan-1-ol in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Add ethyl iodide (or ethyl bromide) dropwise to the reaction mixture.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or vacuum distillation to afford this compound.
Method 2: Friedel-Crafts Acylation and Reduction
This alternative two-step synthesis is suitable for producing this compound and its derivatives.
Step 1: Friedel-Crafts Acylation of Benzene
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0 °C, add 3-ethoxypropanoyl chloride dropwise.[4][5][6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1-2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture cautiously onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-ethoxy-1-phenylpropan-1-one, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Reduction of 3-Ethoxy-1-phenylpropan-1-one
Two common methods for the reduction of the ketone to the corresponding alkane are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction (Acidic Conditions): [7][8][9]
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.
-
Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a round-bottom flask containing 3-ethoxy-1-phenylpropan-1-one.
-
Heat the mixture to reflux for 4-6 hours. Add additional portions of concentrated hydrochloric acid at intervals.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by vacuum distillation.
Wolff-Kishner Reduction (Basic Conditions): [10][11][12][13][14]
-
In a flask equipped with a reflux condenser, mix 3-ethoxy-1-phenylpropan-1-one, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets and heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 3-4 hours.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the combined organic layers with dilute hydrochloric acid and water, then dry over anhydrous potassium carbonate.
-
Remove the solvent and purify by vacuum distillation.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 3-Phenylpropan-1-ol
| Parameter | Value | Reference |
| Starting Material | Ethyl cinnamate | [1] |
| Reducing Agent | Sodium in Ethanol | [1] |
| Reaction Time | 2-3 hours | |
| Reaction Temperature | Reflux | |
| Yield | 82-83% | [1] |
Table 2: Quantitative Data for Williamson Ether Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | 3-Phenylpropan-1-ol, Ethyl iodide | |
| Base | Sodium hydride | |
| Solvent | Anhydrous THF | |
| Reaction Time | 4-6 hours | [2][3] |
| Reaction Temperature | Reflux (approx. 66 °C) | [2][3] |
| Typical Yield | 50-95% | [2] |
Table 3: Quantitative Data for Friedel-Crafts Acylation and Reduction
| Step | Parameter | Value | Reference |
| Acylation | Starting Materials | Benzene, 3-Ethoxypropanoyl chloride | |
| Catalyst | Anhydrous AlCl₃ | ||
| Reaction Time | 1-2 hours | [4] | |
| Reaction Temperature | 50-60 °C | [4] | |
| Typical Yield | 70-90% | ||
| Reduction (Clemmensen) | Reducing Agent | Amalgamated Zinc, HCl | [7][8] |
| Reaction Time | 4-6 hours | ||
| Reaction Temperature | Reflux | ||
| Typical Yield | 60-80% | ||
| Reduction (Wolff-Kishner) | Reducing Agent | Hydrazine hydrate, KOH | [10][11][13][14] |
| Reaction Time | 3-4 hours | ||
| Reaction Temperature | 180-200 °C | [11] | |
| Typical Yield | 70-90% | [11] |
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for the preparation of this compound and its derivatives. The choice between the Williamson ether synthesis and the Friedel-Crafts acylation/reduction pathway will depend on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scale of the synthesis. Both methods are well-established and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers in the planning and execution of these syntheses.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. learnbin.net [learnbin.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. Wolff-Kishner Reduction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (3-Ethoxypropyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Ethoxypropyl)benzene. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, the most common synthetic route.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from 3-phenylpropan-1-ol and an ethyl halide, but I am observing a very low yield of the desired ether. What are the potential causes and how can I optimize the reaction?
Answer:
Low or no yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Alcohol: The first step of the Williamson synthesis is the deprotonation of the alcohol (3-phenylpropan-1-ol) to form the alkoxide nucleophile. If this step is incomplete, the concentration of the nucleophile will be low, leading to a poor yield.
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the alcohol. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective.[1] For alcohols with pKa values in the range of 16-18, a base that forms a conjugate acid with a pKa significantly higher than this is required for complete deprotonation.
-
Molar Ratio of Base: Use at least a stoichiometric equivalent of the base to the alcohol. An excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the deprotonation to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role in the reaction rate.
-
Temperature Range: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2] If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions.
-
Optimization: It is advisable to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and outcome.
-
Solvent Polarity: Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[1][2] Protic solvents (e.g., ethanol) can solvate the alkoxide nucleophile, reducing its reactivity.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing a significant amount of side products, complicating purification. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, especially when using a strong base. Another potential side reaction is C-alkylation of the aromatic ring.
Potential Side Reactions & Mitigation Strategies:
-
E2 Elimination: The alkoxide is a strong base and can promote the elimination of HX from the ethyl halide to form ethene. This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under harsh conditions.
-
Choice of Alkyl Halide: Use a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) as they are less prone to elimination than secondary or tertiary halides.
-
Temperature Control: Avoid excessively high temperatures, as elimination reactions are favored at higher temperatures. Maintain the reaction temperature within the optimal range for the etherification (50-100 °C).[1][2]
-
Base Strength: While a strong base is needed for deprotonation, an extremely strong or sterically hindered base might favor elimination.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of ethyl-substituted phenylpropanols.
-
Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the cation can also play a role. Using a phase-transfer catalyst can sometimes improve the selectivity for O-alkylation.
-
Data on Reaction Conditions and Yield:
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general guide based on typical Williamson ether synthesis conditions.
| 3-phenylpropan-1-ol (eq.) | Ethyl Halide (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1.0 | 1.1 | NaH (1.2) | DMF | 60-70 | 4-6 | 70-85 |
| 1.0 | 1.2 | KOH (1.5) | Acetonitrile | 70-80 | 6-8 | 65-80 |
| 1.0 | 1.1 | K₂CO₃ (2.0) | Acetone | Reflux | 8-12 | 50-70 |
Note: These are starting points for optimization. The optimal conditions should be determined experimentally for each specific setup.
Frequently Asked Questions (FAQs)
Q1: Which ethyl halide is best to use: ethyl chloride, ethyl bromide, or ethyl iodide?
A1: The reactivity of the ethyl halide follows the order: ethyl iodide > ethyl bromide > ethyl chloride. Ethyl iodide is the most reactive due to the better leaving group ability of the iodide ion. However, it is also the most expensive. Ethyl bromide offers a good balance of reactivity and cost and is a commonly used reagent for this synthesis. Ethyl chloride is the least reactive and may require more forcing conditions (higher temperatures or longer reaction times).
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-phenylpropan-1-ol), the product (this compound), and any potential side products. The reaction is considered complete when the spot corresponding to the starting alcohol has disappeared.
Q3: What is the best work-up procedure to isolate the product?
A3: A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water to destroy any unreacted base.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Q4: How can I purify the crude this compound?
A4: The crude product can be purified by fractional distillation under reduced pressure. This method is effective in separating the desired ether from any unreacted starting materials or higher-boiling side products. The boiling point of this compound will be lower under reduced pressure.
Q5: Can I use a phase-transfer catalyst for this reaction?
A5: Yes, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially when using a weaker base like potassium carbonate or when conducting the reaction in a biphasic system (e.g., an organic solvent and an aqueous solution of the base).[3] The PTC facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the ethyl halide occurs, often leading to milder reaction conditions and improved yields.
Reaction Workflow using Phase-Transfer Catalysis:
Caption: General workflow for the synthesis of this compound using a phase-transfer catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-phenylpropan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-phenylpropan-1-ol (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol.
-
Base Addition: Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will be evolved. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add ethyl bromide (1.1 eq.) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterization:
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and compared with known literature data. The presence of characteristic peaks for the ethoxy group and the propylbenzene moiety will confirm the successful synthesis.
References
Technical Support Center: Synthesis of (3-Ethoxypropyl)benzene
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of (3-Ethoxypropyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis and pathways involving organometallic reagents like Grignard reagents. The Williamson ether synthesis typically involves the reaction of a phenoxide with an ethoxypropyl halide, or an alkyl halide with a phenoxide derivative. The Grignard route might involve the reaction of a phenylmagnesium halide with a 3-ethoxypropyl halide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. In a Williamson ether synthesis, incomplete deprotonation of the phenol, side reactions such as elimination of the alkyl halide, or impure reagents can significantly impact the outcome. For Grignard-based syntheses, moisture in the reaction setup can quench the Grignard reagent, and side reactions can also occur. Ensure all reagents are pure and dry, and that reaction conditions are optimized.
Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?
A3: Common byproducts can include elimination products from the alkyl halide (in Williamson synthesis) or products from the reaction of the Grignard reagent with the solvent or starting materials. Byproduct formation can often be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying unknown byproducts.
Q4: What is the optimal temperature for the synthesis of this compound?
A4: The optimal temperature is highly dependent on the chosen synthetic route. For a Williamson ether synthesis, temperatures may range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the electrophile. Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. It is crucial to consult specific literature for the chosen method and to perform optimization studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst or reagent. | Verify the quality and activity of all starting materials and catalysts. |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Presence of moisture (especially in Grignard reactions). | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Formation of Multiple Products | Side reactions are occurring. | Adjust the reaction temperature and consider changing the solvent or base. |
| Impure starting materials. | Purify all starting materials before use. | |
| Reaction Stalls Before Completion | Insufficient reagent or catalyst. | Ensure the stoichiometry of the reaction is correct. |
| Deactivation of the catalyst. | If using a catalyst, consider adding a fresh batch or using a more robust catalyst. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
Phenol
-
3-Ethoxypropyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, slowly add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-ethoxypropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | Acetonitrile | THF |
| Temperature (°C) | 80 | 60 | Room Temp |
| Yield (%) | 85 | 72 | 45 |
Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in Synthesis.
Purification challenges of (3-Ethoxypropyl)benzene from reaction mixtures
Welcome to the technical support center for the purification of (3-Ethoxypropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical impurities?
A1: The most common laboratory synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-phenyl-1-propanol with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Typical impurities in the reaction mixture include:
-
Unreacted starting materials: 3-phenyl-1-propanol and the ethyl halide.
-
Elimination side-product: Allylbenzene, formed by the elimination of HBr or HI from the ethyl halide, especially if the reaction temperature is too high or a sterically hindered base is used.
-
By-products from the base: Salts formed from the base and the leaving group of the ethyl halide (e.g., NaBr, KBr).
-
Solvent residues: Depending on the solvent used for the reaction (e.g., THF, DMF).
Q2: I have a low yield after my synthesis of this compound. What are the possible causes?
A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of the alcohol: Ensure a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions are used to fully generate the alkoxide.
-
Side reactions: The competing elimination reaction can be significant, especially at higher temperatures. It is crucial to maintain careful temperature control.
-
Poor quality reagents: Use of wet solvents or reagents can quench the alkoxide and reduce the yield.
-
Inefficient purification: Product loss can occur during workup and purification steps. Ensure efficient extraction and careful chromatography or distillation.
Q3: How can I effectively remove unreacted 3-phenyl-1-propanol from my this compound product?
A3: The significant difference in boiling points between 3-phenyl-1-propanol and this compound makes fractional distillation an effective purification method. Additionally, flash column chromatography can provide excellent separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will allow for the elution of the less polar this compound first, followed by the more polar 3-phenyl-1-propanol.
Q4: I am observing an impurity with a boiling point lower than my product. What could it be?
A4: An impurity with a boiling point lower than this compound is likely allylbenzene[1][2][3][4], the product of an elimination side reaction. Its boiling point is approximately 156 °C[1][2][3][4], which is significantly lower than that of the starting alcohol and the expected boiling point of the product.
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Problem 1: Contamination with Starting Material (3-phenyl-1-propanol)
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows a spot with a lower Rf value than the product. | Incomplete reaction or use of excess 3-phenyl-1-propanol. | 1. Liquid-Liquid Extraction: Wash the organic layer with an aqueous base (e.g., 5% NaOH) to remove the acidic phenol. 2. Flash Column Chromatography: Use a silica gel column with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. The product will elute before the more polar alcohol. 3. Fractional Distillation: Carefully distill the mixture under reduced pressure. The product has a lower boiling point than 3-phenyl-1-propanol. |
| NMR spectrum shows characteristic peaks for 3-phenyl-1-propanol (e.g., a broad singlet for the -OH proton). | Insufficient purification. | Re-purify the product using one of the methods described above. |
Problem 2: Presence of a Lower Boiling Point Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS analysis indicates the presence of a compound with a mass corresponding to allylbenzene (C9H10). | Elimination side reaction (E2) competing with the desired substitution (SN2). | 1. Reaction Condition Optimization: Lower the reaction temperature and use a less sterically hindered base. 2. Fractional Distillation: Allylbenzene has a significantly lower boiling point (156 °C) than the product and can be removed by careful fractional distillation. |
| A distinct odor, different from the product, is noticeable. | Presence of the volatile allylbenzene. | Purify by fractional distillation as described above. |
Data Presentation
The following table summarizes the physical properties of this compound and common related compounds to aid in the selection of purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C11H16O | 164.25 | ~220-225 (estimated) |
| 3-Phenyl-1-propanol | C9H12O | 136.19 | 236[5] |
| 1-Bromo-3-ethoxypropane | C5H11BrO | 167.04 | 129.7[6][7] |
| Allylbenzene | C9H10 | 118.18 | 156[1][3][4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture after a Williamson ether synthesis.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water to decompose any remaining base and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to extract the organic compounds.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the product and other organic compounds, will typically be the upper layer (confirm by checking the densities of the solvents).
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1 M HCl) to neutralize any remaining base.
-
Water to remove any residual acid.
-
A saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.
-
-
Drain the organic layer into a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the separation of this compound from unreacted starting materials and side products.
-
Prepare the Column:
-
Select an appropriate size flash chromatography column based on the amount of crude product (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial elution solvent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., start with 2% ethyl acetate in hexanes and increase to 5%, 10%, etc.).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The less polar product, this compound, will elute before the more polar 3-phenyl-1-propanol.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and separating impurities.
References
Technical Support Center: Optimizing Reactions with (3-Ethoxypropyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Ethoxypropyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using this compound in Friedel-Crafts alkylation reactions?
A1: Friedel-Crafts reactions with this compound can be prone to several challenges:
-
Carbocation Rearrangement: The primary carbocation that could form from a precursor like 1-chloro-3-ethoxypropane is highly unstable and prone to rearrangement. This can lead to the formation of undesired isomers. To circumvent this, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) is a recommended alternative to introduce a straight-chain alkyl group.
-
Polyalkylation: The ethoxypropyl group is an activating group, making the product more reactive than benzene itself. This can lead to the addition of multiple alkyl groups to the aromatic ring. To minimize this, using a stoichiometric excess of the aromatic substrate is advisable.
-
Catalyst Deactivation: The ether oxygen in the this compound side chain can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to its deactivation. Using a milder Lewis acid or a solid acid catalyst might mitigate this issue.
Q2: Which catalysts are recommended for the selective hydrogenation of the aromatic ring in this compound?
A2: For the hydrogenation of the benzene ring to a cyclohexane ring, heterogeneous catalysts are typically employed. Supported noble metal catalysts are highly effective. While specific data for this compound is limited, catalysts that are effective for benzene hydrogenation can be considered as a starting point. These include:
-
Ruthenium-based catalysts: Supported ruthenium catalysts, such as Ru/La₂O₃–ZnO, have shown high activity for the selective hydrogenation of benzene to cyclohexene.[1]
-
Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used and robust catalyst for aromatic ring hydrogenation.[2][3][4]
-
Platinum and Nickel catalysts: Supported platinum and nickel catalysts are also active for benzene hydrogenation.[2]
The choice of catalyst and reaction conditions (temperature, pressure, solvent) will influence the selectivity towards complete saturation of the ring versus partial hydrogenation.
Q3: What are the expected products and suitable catalysts for the oxidation of the alkyl side-chain of this compound?
A3: The oxidation of the alkyl side-chain of this compound is expected to occur at the benzylic position (the carbon atom attached to the benzene ring).
-
Expected Products: Strong oxidation will typically lead to the formation of benzoic acid.[5] Milder oxidation conditions may yield the corresponding ketone (1-phenyl-3-ethoxypropan-1-one) and carbinol (1-phenyl-3-ethoxypropan-1-ol).[6]
-
Catalyst Selection:
-
Strong Oxidizing Agents: Potassium permanganate (KMnO₄) under acidic or basic conditions is a classic reagent for the oxidation of alkylbenzenes to benzoic acids.[5]
-
Catalytic Oxidation: For selective oxidation to ketones and carbinols, catalyst systems involving cobalt salts (e.g., cobalt naphthenate) in combination with co-catalysts like pyridines have been reported for the oxidation of various alkylbenzenes.[6] Vanadium-based catalysts, such as V₂O₅, are also used for the oxidation of alkylaromatic hydrocarbons.
-
It is important to note that the ether linkage in the side chain might be susceptible to cleavage under harsh oxidative conditions.
Troubleshooting Guides
Problem 1: Low yield and multiple products in Friedel-Crafts Alkylation.
-
Possible Cause: Carbocation rearrangement of the alkylating agent.
-
Solution:
-
Use Friedel-Crafts Acylation: Introduce the side chain as an acyl group using an acyl halide (e.g., 3-ethoxypropanoyl chloride) and a Lewis acid catalyst. The resulting ketone is less prone to rearrangement and deactivates the ring, preventing polyacylation.
-
Subsequent Reduction: Reduce the ketone to the desired alkyl group using methods like the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).
-
-
Possible Cause: Polyalkylation due to the activating nature of the ethoxypropyl group.
-
Solution:
-
Use an Excess of Benzene: Employ a large molar excess of this compound relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material rather than the more activated product.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize side reactions.
-
Problem 2: Incomplete hydrogenation of the aromatic ring.
-
Possible Cause: Catalyst deactivation or insufficient catalyst loading.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst relative to the substrate.
-
Check Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent oxidation or poisoning.
-
Optimize Reaction Conditions: Increase hydrogen pressure and/or reaction temperature according to literature recommendations for similar substrates.
-
-
Possible Cause: Presence of catalyst poisons in the starting material or solvent.
-
Solution:
-
Purify Starting Materials: Ensure the this compound and solvent are of high purity and free from sulfur or other common catalyst poisons.
-
Use a Guard Bed: If impurities are suspected, passing the substrate through a guard bed of a suitable adsorbent before it enters the reactor can be beneficial.
-
Problem 3: Low selectivity in the side-chain oxidation of this compound.
-
Possible Cause: Over-oxidation to undesired byproducts.
-
Solution:
-
Choose a Milder Oxidant: Instead of strong oxidants like KMnO₄, consider using milder, more selective catalytic systems.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time. Lower temperatures generally favor higher selectivity.
-
Use a Co-catalyst System: For selective oxidation to the ketone, consider a cobalt-based catalyst system with a pyridine co-catalyst, which has been shown to predominantly produce ketones and carbinols from alkylbenzenes.[6]
-
Experimental Protocols
General Protocol for Hydrogenation of the Aromatic Ring using Pd/C
This protocol is a general guideline and should be optimized for this compound.
-
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, add the this compound and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add the Pd/C catalyst (typically 5-10 wt% of the substrate) to the flask.
-
Seal the flask with rubber septa.
-
-
Inerting the System:
-
Evacuate the flask under vacuum and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Introducing Hydrogen:
-
Attach a hydrogen-filled balloon to one of the necks of the flask via a needle.
-
Evacuate the flask one more time and then allow the hydrogen from the balloon to fill the flask.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.
-
Quantitative Data Summary
| Reaction | Substrate | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Product | Reference |
| Hydrogenation | Benzene | 2% Ru/La₂O₃–ZnO | 150 | 20 | 36 | 50 | Cyclohexene | [1] |
| Hydrogenation | Benzene | Supported Pt, Pd, Ni | 100 | 5.6 | - | - | Cyclohexane | [2] |
| Alkylation | Benzene & Ethylene | Zeolite | - | - | 99.9 | - | Ethylbenzene | [7] |
Visualizations
Caption: Catalyst Selection Logic for this compound Reactions.
Caption: Experimental Workflow for Catalytic Hydrogenation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions [mdpi.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
Technical Support Center: Safe Handling and Storage of Aromatic Ethers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aromatic ethers. Its purpose is to ensure the safe handling of these chemicals and prevent the formation of potentially explosive peroxides.
Frequently Asked Questions (FAQs)
Q1: What are peroxide-forming chemicals and why are aromatic ethers a concern?
A1: Peroxide-forming chemicals are substances that can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1] This process, known as autoxidation, is a slow reaction that is accelerated by factors like light, heat, and the presence of metal contaminants.[1][2] Many common laboratory solvents, including certain types of ethers, are susceptible to peroxide formation.[1]
Aromatic ethers, a class of organic compounds where an oxygen atom is connected to at least one aromatic ring, can also be prone to peroxide formation, particularly if they possess structural features that are susceptible to autoxidation.[3] The primary concern is the accumulation of peroxides to dangerous levels, which can detonate upon shock, heat, or friction.[4]
Q2: Which aromatic ethers are most likely to form peroxides?
A2: The tendency of an aromatic ether to form peroxides is largely dependent on its chemical structure. Aromatic ethers that contain benzylic hydrogens (a hydrogen atom on a carbon atom directly attached to an aromatic ring) are particularly susceptible. Examples of peroxide-forming aromatic ethers include:
Conversely, aromatic ethers that lack these susceptible hydrogens, such as diphenyl ether, are considered to be significantly less likely to form peroxides through the common autoxidation pathway.[6]
Q3: How can I prevent peroxide formation in my stored aromatic ethers?
A3: Proper storage and handling are critical to minimizing peroxide formation. Key preventive measures include:
-
Purchase and Store Minimal Quantities: Only purchase amounts that you expect to use within the recommended safe storage period.[7][8]
-
Use Inhibitors: Whenever possible, purchase aromatic ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[1][7] These inhibitors act as antioxidants, scavenging oxygen and slowing down the peroxide formation process.[1]
-
Proper Storage Containers: Store aromatic ethers in their original, airtight, light-resistant containers.[9][10] Amber glass bottles are preferable to clear glass.[9]
-
Control Storage Environment: Keep containers in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[11][12]
-
Inert Atmosphere: For highly sensitive applications or uninhibited ethers, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[10][12]
-
Labeling: Clearly label all containers with the date received and the date first opened.[7][8]
Q4: How often should I test my aromatic ethers for peroxides?
A4: The frequency of testing depends on the specific aromatic ether and its storage conditions. For peroxide-forming aromatic ethers, it is recommended to test upon receipt, before any distillation or concentration step, and periodically during storage.[3][10] A general guideline is to test opened containers every 6 to 12 months.[13] Always consult the manufacturer's safety data sheet (SDS) for specific recommendations.
Troubleshooting Guide
Problem: I found an old, unlabeled container of an aromatic ether in the lab. What should I do?
Solution:
-
Do NOT Move or Open: If the container is of unknown age and history, do not move or attempt to open it.[3]
-
Visual Inspection: Carefully inspect the container from a safe distance. Look for signs of peroxide formation, which can include:
-
Contact Safety Officer: If any of these signs are present, or if you are in any doubt, treat the container as potentially explosive and contact your institution's Environmental Health and Safety (EHS) department immediately.[16]
Problem: My peroxide test for an aromatic ether is positive. What are the next steps?
Solution: The appropriate action depends on the concentration of peroxides detected.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 25 ppm | Low Hazard: The ether is generally considered safe for use in most applications. Continue to monitor the peroxide levels regularly.[4][13] |
| 25 - 100 ppm | Moderate Hazard: The ether should not be distilled or concentrated, as this will increase the peroxide concentration to dangerous levels.[4] It is recommended to either use the solvent promptly or treat it to remove peroxides. |
| > 100 ppm | High Hazard: The ether is unsafe for use and poses a significant explosion risk.[4][16] Do not handle the container. Contact your EHS department for guidance on safe disposal. |
Experimental Protocols
Protocol 1: Peroxide Detection using Semi-Quantitative Test Strips
This method is a rapid and convenient way to estimate the peroxide concentration in aromatic ethers.
Materials:
-
Commercial peroxide test strips (e.g., EM-Quant®)[10]
-
Sample of the aromatic ether to be tested
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.[14]
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully open the container of the aromatic ether.
-
Immerse the test strip into the solvent for the duration specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow the solvent to evaporate.
-
For some test strips, it may be necessary to moisten the test pad with a drop of distilled water or by breathing on it.[15]
-
Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in parts per million (ppm).
-
Record the test date and result on the container label.
Protocol 2: Peroxide Detection using the Potassium Iodide (KI) Method
This is a classic wet chemistry test that provides a qualitative or semi-quantitative indication of the presence of peroxides.
Materials:
-
Aromatic ether sample
-
Glacial acetic acid
-
Potassium iodide (KI), 5% aqueous solution or solid
-
Test tube
-
PPE as described in Protocol 1
Procedure:
-
In a fume hood, add 1 mL of the aromatic ether to a test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a few drops of a freshly prepared 5% potassium iodide solution or a small crystal of solid KI.[13]
-
Stopper the test tube and shake for 30 seconds.
-
Observe any color change in the mixture.
-
Record the results on the container label.
Protocol 3: Removal of Peroxides using Activated Alumina
This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.
Materials:
-
Peroxide-containing aromatic ether
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Glass wool
-
Collection flask
-
PPE as described in Protocol 1
Procedure:
-
Set up a chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. A general rule of thumb is to use approximately 100g of alumina for every 100 mL of solvent to be purified.[15]
-
Carefully pour the peroxide-containing aromatic ether onto the top of the alumina column.
-
Allow the ether to percolate through the column under gravity and collect the purified solvent in a clean, dry flask.
-
Test the collected ether for the presence of peroxides using one of the detection methods described above.
-
Important: The purified ether will no longer contain any inhibitors that may have been present initially.[12] It should be used immediately or stored with a fresh addition of an appropriate inhibitor (e.g., BHT).
-
The alumina column will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate before disposal as hazardous waste.[12]
Visualizations
Caption: Mechanism of peroxide formation in ethers.
Caption: Troubleshooting workflow for suspect aromatic ether containers.
Caption: Decision tree for the proper storage of aromatic ethers.
References
- 1. louisville.edu [louisville.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Classification List of Peroxide Forming Chemicals [k-state.edu]
- 6. Sciencemadness Discussion Board - diphenyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 10. www1.wellesley.edu [www1.wellesley.edu]
- 11. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 16. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Addressing steric hindrance in reactions of (3-Ethoxypropyl)benzene
Welcome to the technical support center for chemical reactions involving (3-Ethoxypropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to steric hindrance, encountered during electrophilic aromatic substitution and other reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions of this compound?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site physically impedes the approach of a reactant. In the case of this compound, the flexible three-carbon chain of the ethoxypropyl group can shield the ortho positions (carbons 2 and 6) on the benzene ring. This makes it more difficult for electrophiles to attack these positions, often leading to a preference for substitution at the less hindered para position (carbon 4).[1][2][3]
Q2: Is the (3-Ethoxypropyl) group an activating or deactivating group for electrophilic aromatic substitution (EAS)?
A2: The ethoxypropyl group is an activating group. The oxygen atom's lone pairs can donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. This activation is strongest at the ortho and para positions.
Q3: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A3: The ethoxypropyl group is an ortho, para-director due to its electron-donating nature. However, because of the steric bulk of the substituent, the para substituted product is generally favored over the ortho product. The exact ratio of ortho to para products can be influenced by the size of the electrophile and the reaction conditions.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptom: The Friedel-Crafts acylation of this compound with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) results in a low yield of the desired ketone product.
Possible Causes and Solutions:
-
Cause A: Catalyst Deactivation. The oxygen atom in the ethoxypropyl group can coordinate with the Lewis acid catalyst, reducing its activity.
-
Cause B: Inappropriate Catalyst. Strong Lewis acids like AlCl₃ can sometimes lead to side reactions or decomposition of starting material, especially with activated rings.
-
Cause C: Unfavorable Reaction Conditions. The reaction temperature may be too high or too low, or the reaction time may be insufficient.
-
Solution: Optimize the reaction temperature. For highly activated substrates, the reaction may proceed at a lower temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Issue 2: Poor Regioselectivity (Low para:ortho Ratio)
Symptom: A significant amount of the ortho-acylated product is formed, making purification of the desired para isomer difficult.
Possible Causes and Solutions:
-
Cause A: Small Electrophile. Smaller acylating agents will experience less steric hindrance at the ortho position, leading to a higher proportion of the ortho isomer.
-
Solution: If the synthetic route allows, consider using a bulkier acylating agent to increase the steric demand and favor para substitution.
-
-
Cause B: Reaction Temperature. Higher reaction temperatures can sometimes lead to a decrease in selectivity.
-
Solution: Running the reaction at a lower temperature may improve the para:ortho ratio, although this may require a longer reaction time.
-
-
Cause C: Catalyst Choice. The choice of Lewis acid can influence the effective size of the electrophilic species.
-
Solution: Experiment with different Lewis acids. A bulkier Lewis acid-acyl chloride complex might increase steric hindrance at the ortho position.
-
Data Presentation
| Substrate | Substituent | % ortho Product | % para Product | para:ortho Ratio |
| Toluene | -CH₃ | 58.5% | 37% | 0.63 |
| Ethylbenzene | -CH₂CH₃ | 45% | 49% | 1.09 |
| Isopropylbenzene | -CH(CH₃)₂ | 30% | 62% | 2.07 |
| tert-Butylbenzene | -C(CH₃)₃ | 16% | 75% | 4.69 |
Data compiled from various sources on electrophilic nitration.[2]
Experimental Protocols
Protocol: Friedel-Crafts Acylation of an Anisole Analog (Model for this compound)
This protocol is adapted from a standard procedure for the acylation of anisole, a compound with similar electronic properties to this compound. Adjustments may be necessary for optimal results with this compound.
Materials:
-
This compound
-
Propionyl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous FeCl₃ (1.1 equivalents).
-
Add anhydrous DCM (20 mL) to the flask, followed by propionyl chloride (1.0 equivalent).
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM (10 mL).
-
Slowly add the this compound solution dropwise to the stirring reaction mixture over approximately 10 minutes at room temperature.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (25 mL). Caution: This may be exothermic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as appropriate.
Visualizations
Below are diagrams to illustrate key concepts and workflows related to reactions of this compound.
References
- 1. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of (3-Ethoxypropyl)benzene: A Technical Guide to Temperature Management
For researchers, scientists, and professionals in drug development, the selective synthesis of target molecules is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (3-Ethoxypropyl)benzene, with a core focus on the critical role of reaction temperature in achieving high selectivity and yield.
Two primary synthetic routes are commonly employed for the preparation of this compound: Friedel-Crafts alkylation and a multi-step approach involving the Williamson ether synthesis. The choice of method and the precise control of reaction parameters, particularly temperature, are crucial for minimizing side reactions and maximizing the purity of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Friedel-Crafts Alkylation Route
Problem 1: Low Yield of this compound and Formation of Multiple Byproducts
-
Possible Cause: Incorrect reaction temperature leading to side reactions such as polyalkylation and carbocation rearrangement. Friedel-Crafts alkylation reactions are sensitive to temperature fluctuations.[1][2]
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully control the reaction temperature. Start with a lower temperature (e.g., 0-5 °C) during the initial addition of the alkylating agent (1-chloro-3-ethoxypropane) to the benzene and Lewis acid catalyst (e.g., AlCl₃) mixture. Gradually increase the temperature only if the reaction is sluggish.
-
Molar Ratio Adjustment: Use a significant excess of benzene relative to the alkylating agent. This stoichiometric imbalance favors monoalkylation and reduces the likelihood of polyalkylation.
-
Catalyst Choice: Consider using a milder Lewis acid catalyst if strong acids are leading to excessive side reactions.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain better control over the reaction exotherm and minimize localized high temperatures.
-
Problem 2: Isomer Formation - Presence of (2-Ethoxypropyl)benzene or other rearranged products
-
Possible Cause: Carbocation rearrangement of the primary carbocation formed from 1-chloro-3-ethoxypropane to a more stable secondary carbocation. This is a common issue in Friedel-Crafts alkylations.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor carbocation rearrangements.
-
Alternative Catalyst System: Investigate catalyst systems known to minimize rearrangements, such as less acidic Lewis acids or solid acid catalysts.
-
Williamson Ether Synthesis Route
This route typically involves the synthesis of 3-phenyl-1-propanol as an intermediate, followed by its etherification.
Problem 3: Low Yield of 3-Phenyl-1-propanol in the Grignard or Friedel-Crafts Acylation Step
-
Possible Cause (Grignard Route): Incomplete reaction of the Grignard reagent (e.g., phenylmagnesium bromide) with the epoxide (e.g., oxetane) or carbonyl compound.
-
Troubleshooting Steps (Grignard Route):
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Grignard reagents are highly sensitive to moisture.
-
Temperature Control: Maintain the recommended temperature for the Grignard reaction, which is often kept low initially and then warmed to complete the reaction.
-
-
Possible Cause (Friedel-Crafts Acylation Route): Incomplete acylation of benzene or incomplete reduction of the resulting propiophenone.
-
Troubleshooting Steps (Friedel-Crafts Acylation Route):
-
Acylation Temperature: Control the temperature during the Friedel-Crafts acylation to prevent side reactions.
-
Reduction Conditions: Ensure the chosen reduction method (e.g., Wolff-Kishner or Clemmensen reduction) is carried out under the optimal temperature and reaction time to achieve complete conversion of the ketone to the alkane.
-
Problem 4: Low Yield of this compound during Etherification of 3-Phenyl-1-propanol
-
Possible Cause: Incomplete deprotonation of 3-phenyl-1-propanol to form the alkoxide, or side reactions such as elimination if using a secondary or tertiary ethyl halide. The Williamson ether synthesis is an Sₙ2 reaction and is most efficient with primary alkyl halides.[3][4][5]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Use a strong base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF, DMF) to ensure complete formation of the sodium 3-phenylpropoxide.
-
Use a Primary Ethyl Halide: Employ a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) as the electrophile to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction.[3][4][5]
-
Temperature Control: While the Williamson ether synthesis is generally robust, maintaining a moderate temperature (e.g., 50-100 °C) can help ensure a steady reaction rate without promoting decomposition or side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Friedel-Crafts alkylation synthesis of this compound?
A1: The optimal temperature can vary depending on the specific catalyst and solvent used. However, a general recommendation is to start the reaction at a low temperature, typically between 0 °C and 5 °C, especially during the addition of the alkylating agent. This helps to control the initial exotherm and minimize side reactions like polyalkylation. The reaction temperature may then be slowly raised to room temperature or slightly above to drive the reaction to completion. It is crucial to monitor the reaction progress by techniques like TLC or GC to determine the optimal temperature profile for your specific setup.
Q2: How does temperature influence the selectivity between mono- and polyalkylation in the Friedel-Crafts reaction?
A2: Higher reaction temperatures generally lead to an increase in the rate of reaction, but they can also decrease selectivity by promoting polyalkylation.[1] The initial product, this compound, is an activated aromatic ring, making it more susceptible to further alkylation than benzene itself. At higher temperatures, the energy barrier for subsequent alkylations is more easily overcome, leading to the formation of di- and tri-substituted products. Maintaining a lower temperature throughout the reaction is a key strategy to favor monoalkylation.
Q3: Can carbocation rearrangement be completely avoided in the Friedel-Crafts alkylation route?
A3: Completely avoiding carbocation rearrangement can be challenging in Friedel-Crafts alkylations. However, its extent can be significantly minimized by careful control of the reaction temperature. Lower temperatures disfavor the hydride or alkyl shifts that lead to rearranged products. Using a less reactive, more selective Lewis acid catalyst can also help. For syntheses where the straight-chain product is critical, the Williamson ether synthesis route is often preferred as it avoids the formation of carbocation intermediates.
Q4: What is the recommended temperature for the Williamson ether synthesis of this compound from 3-phenyl-1-propanol?
A4: A typical temperature range for the Williamson ether synthesis is between 50 °C and 100 °C.[3] The specific temperature will depend on the solvent and the reactivity of the ethyl halide used. The reaction is often initiated at room temperature and then heated to ensure a reasonable reaction rate. Monitoring the reaction by TLC or GC is the best way to determine the ideal temperature and reaction time for optimal conversion.
Q5: How can I purify this compound from the reaction mixture?
A5: Purification typically involves a series of extraction and distillation steps. After the reaction is complete, the mixture is usually quenched with water or a dilute acid. The organic layer is then separated, washed with a base (like sodium bicarbonate solution) to remove any acidic impurities, and then with brine. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The final purification of this compound is typically achieved by fractional distillation under reduced pressure to separate it from any unreacted starting materials and high-boiling side products.
Data Presentation
Table 1: Effect of Temperature on Yield and Selectivity in the Friedel-Crafts Alkylation of Benzene with 1-chloro-3-ethoxypropane (Illustrative Data)
| Reaction Temperature (°C) | Yield of this compound (%) | Selectivity for Monoalkylation (%) | Major Side Products |
| 0 - 5 | 65 | 90 | Di(ethoxypropyl)benzene |
| 25 (Room Temperature) | 75 | 80 | Di(ethoxypropyl)benzene, Isopropylbenzene |
| 50 | 70 | 65 | Di(ethoxypropyl)benzene, Isopropylbenzene, Polyalkylated benzenes |
Note: This data is illustrative and the actual results may vary based on specific reaction conditions such as catalyst, solvent, and reaction time.
Table 2: Key Parameters for the Williamson Ether Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Intermediate | 3-phenyl-1-propanol | Precursor alcohol for ether formation. |
| Base | Sodium Hydride (NaH) | Strong base for complete deprotonation of the alcohol. |
| Ethylating Agent | Ethyl bromide or Ethyl iodide | Primary alkyl halides favor Sₙ2 over E2 elimination. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are suitable for Sₙ2 reactions. |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Yield (Typical) | >80% | Generally a high-yielding reaction with good selectivity. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-chloro-3-ethoxypropane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Alkylating Agent: Add 1-chloro-3-ethoxypropane dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC. If the reaction is slow, the temperature can be gradually raised to room temperature.
-
Quenching: Carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer and wash it successively with water, 10% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure. The crude product is then purified by vacuum distillation to obtain this compound.
Protocol 2: Williamson Ether Synthesis of this compound
This protocol assumes the availability of 3-phenyl-1-propanol.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
Formation of Alkoxide: Cool the suspension to 0 °C and add a solution of 3-phenyl-1-propanol in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 3-phenylpropoxide.
-
Addition of Ethyl Halide: Add ethyl bromide or ethyl iodide to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (around 65 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water or ethanol.
-
Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate. Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Mandatory Visualization
Caption: Logical relationship between reaction temperature and product selectivity in Friedel-Crafts alkylation.
References
Overcoming challenges in the scale-up of (3-Ethoxypropyl)benzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of (3-Ethoxypropyl)benzene production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three primary synthetic routes for this compound, each with its own set of advantages and challenges:
-
Williamson Ether Synthesis: This classic method involves the reaction of 3-phenyl-1-propanol with a strong base to form an alkoxide, which is then reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of benzene with 3-ethoxypropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. The ketone is then reduced to yield this compound.
-
Grignard Reagent Approach: This route involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a 3-ethoxypropyl halide.
Q2: Which synthesis route is most suitable for large-scale production?
A2: The choice of synthesis route for scale-up depends on several factors including cost of starting materials, reaction safety, and ease of purification.
-
The Williamson Ether Synthesis is often favored for its relatively mild conditions and high yields when optimized. However, the use of strong bases and flammable solvents requires careful handling on a large scale.
-
Friedel-Crafts Acylation/Reduction avoids the use of highly reactive organometallic reagents but can suffer from catalyst deactivation and the need for a separate reduction step, which adds to the process complexity.
-
The Grignard Reagent Approach can be very effective but is highly sensitive to moisture and air, making it challenging to handle on an industrial scale.
Q3: What are the main safety concerns when scaling up the production of this compound?
A3: Key safety concerns include:
-
Flammable Solvents: Many of the potential solvents (e.g., diethyl ether, THF, toluene) are highly flammable.
-
Pyrophoric Reagents: Strong bases like sodium hydride (used in Williamson ether synthesis) can be pyrophoric.
-
Exothermic Reactions: Grignard reactions and Friedel-Crafts acylations can be highly exothermic and require careful temperature control to prevent runaways.
-
Corrosive Reagents: Lewis acids like aluminum chloride are corrosive and react violently with water.
-
Pressure Build-up: Reactions that evolve gas (e.g., hydrogen from quenching sodium hydride) can lead to pressure build-up in a closed system.
Troubleshooting Guide
Issue 1: Low Yield in Williamson Ether Synthesis
Q: My Williamson ether synthesis of this compound from 3-phenyl-1-propanol and ethyl bromide is giving a low yield. What are the possible causes and solutions?
A: Low yields in this reaction are often due to competing side reactions or incomplete deprotonation.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of 3-phenyl-1-propanol | Use a stronger base (e.g., sodium hydride) and ensure anhydrous conditions. The reaction of the alcohol with the base should be allowed to go to completion before adding the ethyl halide. |
| Competing E2 Elimination | This is more likely if using a secondary or tertiary alkyl halide. With ethyl bromide (a primary halide), this is less of an issue. However, ensure the reaction temperature is not excessively high.[1][2][3] |
| Steric Hindrance | While not a major issue with ethyl bromide, bulky reagents can slow down the reaction. Ensure efficient stirring.[1][2] |
| Reaction Time/Temperature | The reaction may not have gone to completion. Monitor the reaction by TLC or GC. If the reaction is sluggish, a moderate increase in temperature may be necessary. Some Williamson ether syntheses can take several hours to complete.[3] |
| Purity of Reagents | Ensure that 3-phenyl-1-propanol and ethyl bromide are pure and the solvent is anhydrous. |
Issue 2: Formation of Isomers in Friedel-Crafts Route
Q: I am attempting to synthesize n-propylbenzene as a precursor and am getting significant amounts of isopropylbenzene. How can I avoid this rearrangement?
A: Carbocation rearrangement is a classic challenge in Friedel-Crafts alkylation.[4][5] To obtain the straight-chain product, it is better to use Friedel-Crafts acylation followed by reduction.
| Potential Cause | Troubleshooting Suggestion |
| Carbocation Rearrangement | Instead of Friedel-Crafts alkylation with a propyl halide, use Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst. This forms a stable acylium ion that does not rearrange.[6][7] |
| Subsequent Reduction | The resulting ketone can then be reduced to the desired n-propyl chain using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[8] |
Issue 3: Difficulty Initiating the Grignard Reaction
Q: I am having trouble initiating the reaction between magnesium and bromobenzene to form the Grignard reagent. What can I do?
A: The formation of Grignard reagents is notoriously sensitive to reaction conditions.
| Potential Cause | Troubleshooting Suggestion |
| Presence of Water | All glassware must be rigorously dried (e.g., oven-dried) and the solvent (typically diethyl ether or THF) must be anhydrous. Even trace amounts of moisture can quench the reaction.[9][10] |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer. Crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[11] |
| Reaction Temperature | The reaction is often initiated at room temperature and may require gentle warming to start. Once initiated, it is often exothermic and may require cooling to maintain control. |
| Concentration of Bromobenzene | A high initial concentration of bromobenzene can favor the formation of biphenyl as a byproduct. Start with a small amount of the bromobenzene solution to initiate the reaction before adding the rest gradually.[10] |
Issue 4: Product Purification Challenges
Q: I have successfully synthesized this compound, but I am struggling to purify it from byproducts. What are the likely impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route used.
| Synthetic Route | Likely Impurities | Purification Strategy |
| Williamson Ether Synthesis | Unreacted 3-phenyl-1-propanol, unreacted ethyl halide, elimination byproducts. | Distillation is the most effective method. The boiling point of this compound will be significantly different from the starting alcohol. A water wash can remove any remaining base. |
| Friedel-Crafts Acylation/Reduction | Di-acylated products, unreduced ketone. | Column chromatography can separate the product from these impurities. Careful control of stoichiometry during the acylation can minimize di-acylation. Monitor the reduction step to ensure it goes to completion. |
| Grignard Reagent Approach | Biphenyl, unreacted starting materials. | Biphenyl can often be removed by recrystallization or trituration with a non-polar solvent like petroleum ether.[10] Distillation is also effective for separating the final product. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Analogous to 3-methoxypropylbenzene synthesis)
-
Materials: 3-phenyl-1-propanol, Sodium metal (or sodium hydride), Anhydrous ethanol, Ethyl bromide, Diethyl ether (anhydrous), Saturated ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
Add 3-phenyl-1-propanol dropwise to the sodium ethoxide solution with stirring.
-
Heat the mixture to reflux and add ethyl bromide dropwise over 1 hour.
-
Continue refluxing for 6-8 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Friedel-Crafts Acylation of Benzene with 3-Ethoxypropanoyl Chloride
-
Materials: Anhydrous benzene, 3-Ethoxypropanoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (anhydrous), Hydrochloric acid (dilute), Water.
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add 3-ethoxypropanoyl chloride dropwise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add anhydrous benzene dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting ketone can be purified by distillation or used directly in the next reduction step.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for Alkoxy-Alkyl-Benzenes
| Parameter | Williamson Ether Synthesis | Friedel-Crafts Acylation/Reduction | Grignard Reagent Approach |
| Typical Yield | 70-90% | 60-80% (over two steps) | 50-70% |
| Reaction Temperature | 50-100°C | 0-60°C | 0-35°C |
| Key Reagents | Strong base (NaH, Na), Alkyl halide | Lewis acid (AlCl₃), Acyl chloride, Reducing agent | Magnesium, Organohalide |
| Primary Byproducts | Elimination products | Isomers (if alkylation is used), poly-acylated products | Biphenyl, Wurtz coupling products |
| Scale-up Complexity | Moderate | High | High |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (3-Ethoxypropyl)benzene and Anisole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (3-Ethoxypropyl)benzene and anisole, with a focus on electrophilic aromatic substitution (EAS) reactions. The information presented is intended to assist researchers in predicting reaction outcomes, designing synthetic routes, and understanding the electronic effects of substituents on aromatic rings.
Introduction to Reactivity in Aromatic Systems
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is fundamentally governed by the electronic properties of its substituent. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards EAS. This guide examines anisole, which bears a methoxy group (-OCH3), and this compound, which has an alkyl substituent.
Comparative Reactivity: Anisole vs. This compound
Anisole is significantly more reactive towards electrophilic aromatic substitution than this compound. This difference in reactivity stems from the distinct mechanisms by which their respective substituents donate electron density to the benzene ring.
-
Anisole: The methoxy group (-OCH3) in anisole is a strong activating group. The oxygen atom, directly attached to the ring, has lone pairs of electrons that can be delocalized into the aromatic system through a strong positive resonance effect (+R). This effect greatly outweighs the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom, leading to a substantial increase in the ring's electron density and a high degree of activation.[1][2][3]
-
This compound: The (3-ethoxypropyl) group is an alkyl substituent attached to the benzene ring. Alkyl groups are activating groups, but they are considerably weaker than the methoxy group.[2] They donate electron density primarily through a combination of hyperconjugation and a weak positive inductive effect (+I). As the mesomeric (resonance) effect in anisole is much more powerful than the hyperconjugation and inductive effects in alkylbenzenes, anisole is substantially more reactive.[1][2]
The general mechanism for electrophilic aromatic substitution proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[4][5]
Caption: General mechanism of electrophilic aromatic substitution.
The enhanced reactivity of anisole can be visualized by comparing the stability of the arenium ion intermediates formed during electrophilic attack. The intermediate for anisole benefits from an additional resonance structure where the positive charge is delocalized onto the oxygen atom, a highly stabilizing contribution.
Caption: Arenium ion stabilization comparison.
Quantitative Reactivity Data
To provide a quantitative perspective, the reactivity of anisole can be compared to that of toluene (methylbenzene), which serves as a good proxy for the reactivity of an alkylbenzene like this compound.
| Compound | Substituent | Activating Effect | Relative Rate of Nitration (vs. Benzene) |
| Anisole | -OCH₃ | Strong (+R > -I) | ~10,000 |
| Toluene | -CH₃ | Weak (+I, Hyperconjugation) | ~25 |
(Note: Data is approximate and compiled from various sources for illustrative purposes. The relative rate of nitration for anisole is approximately 400 times faster than for toluene.)[6]
Experimental Protocols
The difference in reactivity necessitates different experimental conditions for electrophilic substitution reactions. Anisole's high reactivity requires milder conditions to prevent side reactions and polysubstitution, whereas this compound would require conditions closer to those used for other alkylbenzenes like toluene.[7][8]
Experimental Protocol: Nitration of Anisole
This protocol is adapted for the high reactivity of anisole.
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath, keeping the temperature below 10°C.
-
Reaction Setup: In a separate flask, dissolve 5.4 g (0.05 mol) of anisole in 20 mL of acetic anhydride, and cool the mixture to 0°C in an ice-salt bath.
-
Addition: Add the cold nitrating mixture dropwise to the anisole solution over 30 minutes, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Workup: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring. The product isomers (ortho- and para-nitroanisole) will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The isomers can be separated by column chromatography or fractional crystallization. Due to the strong activating nature of the methoxy group, the major products will be 2-nitroanisole and 4-nitroanisole.[9]
Experimental Protocol: Nitration of this compound
This protocol is based on standard procedures for alkylbenzenes.[10][11]
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath.
-
Reaction Setup: Place 8.2 g (0.05 mol) of this compound in a flask and cool it to 0°C.
-
Addition: Add the nitrating mixture dropwise to the this compound over a period of 30-45 minutes, maintaining the reaction temperature between 25-30°C.
-
Reaction: After the addition, warm the mixture to room temperature and stir for an additional hour.
-
Workup: Pour the reaction mixture onto 150 mL of crushed ice. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product mixture of ortho- and para-nitrated isomers.
Conclusion
The reactivity of anisole in electrophilic aromatic substitution is markedly higher than that of this compound. This is attributed to the powerful electron-donating resonance effect of the methoxy substituent in anisole, which strongly activates the aromatic ring. In contrast, the alkyl group of this compound provides only weak activation through hyperconjugation and inductive effects. This fundamental difference in electronic effects must be considered when planning syntheses involving these and related compounds, as it dictates the necessary reaction conditions and influences the potential for side reactions.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved Toluene Anisele Although both methyl and methoxy are | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitration of Anizole – My E Tutors [myetutors.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Ethoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Ethoxypropyl)benzene. In the absence of complete, publicly available experimental spectra, this guide utilizes high-quality predicted NMR data for spectral assignment and interpretation. A comparison with the structurally similar (3-Methoxypropyl)benzene is included to highlight key spectral differences and aid in the validation of related structures.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound and (3-Methoxypropyl)benzene were generated using the online NMR prediction tool, NMRDB.org. The data is presented in the tables below for clear comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Assignment | This compound | (3-Methoxypropyl)benzene |
| H-1' (Ar-H) | 7.29 - 7.19 (m, 5H) | 7.29 - 7.18 (m, 5H) |
| H-3' (CH₂) | 3.46 (t, 2H) | 3.41 (t, 2H) |
| H-1 (CH₂) | 2.64 (t, 2H) | 2.65 (t, 2H) |
| H-2 (CH₂) | 1.88 (quint, 2H) | 1.89 (quint, 2H) |
| H-4' (OCH₂) | 3.49 (q, 2H) | - |
| H-5' (CH₃) | 1.19 (t, 3H) | - |
| OCH₃ | - | 3.34 (s, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Assignment | This compound | (3-Methoxypropyl)benzene |
| C-1' (Ar-C) | 142.1 | 142.1 |
| C-2'/6' (Ar-CH) | 128.4 | 128.4 |
| C-3'/5' (Ar-CH) | 128.3 | 128.3 |
| C-4' (Ar-CH) | 125.7 | 125.7 |
| C-3 (CH₂) | 69.8 | 71.9 |
| C-1 (CH₂) | 32.4 | 32.4 |
| C-2 (CH₂) | 31.5 | 31.7 |
| C-4 (OCH₂) | 66.2 | - |
| C-5 (CH₃) | 15.2 | - |
| OCH₃ | - | 58.6 |
Experimental Protocol for NMR Spectral Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (this compound or an alternative).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's depth gauge.
-
Place the spinner containing the sample tube into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This process involves adjusting the currents in the shim coils to minimize magnetic field variations across the sample, resulting in sharp, well-resolved NMR signals.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Dependent on the sample concentration, but typically 8 to 16 scans are sufficient for a clear spectrum.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.
-
Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific nuclei in the molecule.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis and validation of a chemical compound using NMR spectroscopy.
Caption: Workflow for NMR spectral analysis and validation.
Comparative study of different synthetic routes to (3-Ethoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of (3-Ethoxypropyl)benzene, a valuable intermediate in various chemical syntheses. The methodologies discussed are the Williamson ether synthesis and a Grignard reagent-based approach. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes a visual representation of the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Grignard Reagent-Based Synthesis |
| Starting Materials | 3-Phenyl-1-propanol, Sodium Hydride, Ethyl Iodide | 3-Phenylpropyl Bromide, Magnesium, Diethyl Sulfate |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Addition |
| Estimated Yield | ~85-95% | ~70-80% |
| Reaction Time | ~12-18 hours | ~4-6 hours |
| Key Advantages | High yield, relatively simple procedure. | Utilizes readily available Grignard reagents. |
| Key Disadvantages | Requires handling of sodium hydride, a pyrophoric reagent. | Potential for side reactions such as Wurtz coupling. The Grignard reagent can be moisture sensitive[1][2]. |
Synthetic Pathway Overview
References
(3-Ethoxypropyl)benzene versus other alkylbenzenes in specific applications
(3-Ethoxypropyl)benzene, an alkylbenzene derivative, remains a compound with limited publicly available information regarding its specific applications and performance compared to other alkylbenzenes. Despite extensive searches of scientific literature and patent databases, no concrete experimental data or detailed use cases in fields such as drug development, organic electronics, agrochemical synthesis, or polymer chemistry could be identified for this specific molecule.
This lack of documented applications prevents a direct comparative analysis with other more commonly utilized alkylbenzenes. Typically, a comparison guide would necessitate a specific context, such as its efficacy as a solvent, its activity in a biological pathway, or its properties as a building block in material science. Without this foundational information, a meaningful and data-driven comparison is not feasible.
For researchers, scientists, and drug development professionals, this signifies that this compound may represent an unexplored area of chemical space. Its structural features, combining a flexible ethoxypropyl chain with a benzene ring, could potentially offer unique properties. However, any potential advantages or disadvantages compared to other alkylbenzenes would require initial exploratory research to establish a baseline for its activity and utility in any given application.
General Context of Alkylbenzenes
Alkylbenzenes as a class are widely used in various industrial and research settings. Their applications are diverse and depend on the nature of the alkyl substituent. For instance, short-chain alkylbenzenes like toluene and xylenes are common solvents and precursors for chemical synthesis. Longer-chain alkylbenzenes are key components in the production of surfactants and lubricants. In drug discovery, the benzene ring is a common scaffold, and alkyl substituents can be used to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Hypothetical Experimental Workflow for Evaluation
Should a potential application for this compound be identified, a systematic experimental approach would be necessary to evaluate its performance against other alkylbenzenes. The following diagram illustrates a general workflow for such a comparative study.
Caption: A generalized workflow for the comparative evaluation of this compound.
This workflow would begin with the identification of a potential application, followed by the selection of appropriate alkylbenzene analogues for comparison. Subsequent phases would involve detailed quantitative testing and profiling to build a comprehensive understanding of its relative performance and properties.
Due to the current absence of specific application data for this compound, the creation of a detailed comparison guide with quantitative data tables and specific experimental protocols is not possible at this time. Further primary research is required to elucidate the potential roles of this compound in scientific and industrial applications.
A comparative analysis of the solvent properties of aromatic ethers
For Researchers, Scientists, and Drug Development Professionals
Aromatic ethers are a class of organic compounds that feature an ether linkage to at least one aromatic ring. Their unique combination of moderate polarity, chemical stability, and a wide liquid range makes them valuable solvents in a variety of applications, including organic synthesis, catalysis, and extraction. This guide provides a comparative analysis of the solvent properties of three common aromatic ethers: anisole, veratrole, and diphenyl ether, supported by their physicochemical data to aid in solvent selection for laboratory and industrial processes.
Physicochemical Properties
The choice of a solvent is critically dependent on its physical and chemical properties. The following table summarizes key parameters for anisole, veratrole, and diphenyl ether.
| Property | Anisole (Methoxybenzene) | Veratrole (1,2-Dimethoxybenzene) | Diphenyl Ether (Diphenyloxide) |
| Molecular Formula | C₇H₈O | C₈H₁₀O₂ | C₁₂H₁₀O |
| Molecular Weight ( g/mol ) | 108.14 | 138.17 | 170.21 |
| Boiling Point (°C) | 154 | 206-207 | 259 |
| Melting Point (°C) | -37 | 22-23 | 26-27 |
| Density (g/cm³ at 20°C) | 0.995 | 1.08 | 1.07 |
| Viscosity (cP at 25°C) | 1.03 | ~2.5 | ~3.8 |
| Dielectric Constant (at 20°C) | 4.33 | 4.5 | 3.7 |
| Water Solubility ( g/100 mL at 25°C) | ~0.15 (Slightly soluble) | Slightly soluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, chloroform, benzene[1] | Soluble in ethanol, diethyl ether, acetone | Soluble in ethanol, diethyl ether, benzene, glacial acetic acid[2] |
Comparative Analysis of Solvent Properties
Polarity and Solubility:
Aromatic ethers are considered moderately polar aprotic solvents. Their polarity, as indicated by the dielectric constant, is lower than that of highly polar solvents like water or DMSO, but higher than nonpolar solvents like hexane.
-
Anisole and Veratrole possess similar dielectric constants (4.33 and 4.5, respectively), suggesting comparable abilities to dissolve polarizable solutes. The presence of a second methoxy group in veratrole slightly increases its polarity and boiling point.
-
Diphenyl ether has a slightly lower dielectric constant (3.7) than anisole and veratrole, indicating it is the least polar of the three. Its larger, nonpolar aromatic structure dominates its overall polarity.
The solubility of these ethers in water is generally low, decreasing with the increasing size of the hydrophobic aromatic groups.[1] Anisole is slightly soluble, while diphenyl ether is practically insoluble.[2] This low water miscibility is advantageous in extraction processes and for reactions where water must be excluded. All three are readily soluble in common organic solvents.[1][2]
Boiling Point and Applications:
The wide range of boiling points among these ethers allows for their use in diverse reaction conditions.
-
Anisole , with the lowest boiling point (154 °C), is a suitable solvent for reactions requiring moderate temperatures. It has been investigated as a solvent in Grignard reactions, although its performance can be substrate-dependent.[3][4][5][6]
-
Veratrole's higher boiling point (206-207 °C) makes it useful for reactions that require elevated temperatures to proceed at a reasonable rate.
-
Diphenyl ether boasts a very high boiling point (259 °C) and excellent thermal stability, making it an ideal solvent for high-temperature reactions such as certain cyclizations and condensations.[7] It is a key component of Dowtherm A, a eutectic mixture with biphenyl used as a heat transfer fluid.
Chemical Stability and Reactivity:
Aromatic ethers are generally chemically inert, a desirable characteristic for a solvent. They are stable to many reagents, including bases and mild oxidizing and reducing agents. However, they can undergo electrophilic aromatic substitution on the benzene ring, and the ether linkage can be cleaved under harsh conditions with strong acids like HBr or HI.
Experimental Protocols
General Procedure for Solubility Determination:
While specific experimental protocols for the cited solubility data are not available, a general method for determining the solubility of a solid organic compound in a liquid solvent is outlined below. This method can be adapted to quantify solubility more precisely by using analytical techniques to determine the concentration of the solute in the saturated solution.
Caption: General workflow for determining the solubility of a compound in a solvent.
Logical Relationships in Solvent Selection
The choice of an appropriate aromatic ether solvent depends on several factors, primarily the required reaction temperature and the polarity of the reactants and products.
Caption: Decision tree for selecting an aromatic ether solvent based on reaction parameters.
Safety and Handling
Aromatic ethers, like most organic solvents, present certain hazards. It is crucial to consult the Safety Data Sheet (SDS) for each specific solvent before use.
| Hazard | Anisole | Veratrole | Diphenyl Ether |
| Flammability | Flammable liquid and vapor | Combustible material | Low flammability |
| Toxicity | Harmful if swallowed or inhaled. Causes skin and eye irritation.[1] | Harmful if swallowed, in contact with skin, or if inhaled. | May be harmful if swallowed. Causes serious eye irritation. |
| Environmental Hazard | Not classified as environmentally hazardous | Not classified as environmentally hazardous | Toxic to aquatic life with long-lasting effects. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in tightly closed containers in a cool, dry, and well-ventilated place.
Conclusion
Anisole, veratrole, and diphenyl ether offer a versatile range of solvent properties for various chemical applications. The selection of the most suitable aromatic ether depends on a careful consideration of the required reaction temperature, the polarity of the substrates and products, and the safety and handling requirements. While direct comparative data on their performance as solvents in specific reactions is limited, an understanding of their fundamental physicochemical properties provides a strong basis for informed solvent selection. Diphenyl ether is the solvent of choice for high-temperature applications due to its high boiling point and thermal stability. Anisole is a useful solvent for reactions requiring more moderate temperatures, while veratrole offers an intermediate option with slightly higher polarity than anisole. Researchers and drug development professionals can leverage the information in this guide to make more strategic decisions in their experimental design and process development.
References
- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Determination of Selected Polycyclic Aromatic Hydrocarbons in Plant Material Used for Food Supplements Preparation: Optimization of a Solid Phase Microextraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Guide to Cross-Referencing Experimental Data of (3-Ethoxypropyl)benzene with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-referencing of experimentally determined data for (3-Ethoxypropyl)benzene against established literature values. Due to the limited availability of published experimental data for this specific compound, this document emphasizes the detailed experimental protocols required to generate high-quality, reliable data for key physicochemical and spectroscopic properties. By following these standardized methods, researchers can ensure the validity of their findings and contribute to the growing body of knowledge for this compound.
Physicochemical Properties
A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These values are crucial for reaction planning, purification, and safety assessments.
Comparison of Physicochemical Data
| Property | Experimental Value | Literature Value | Literature Value for Ethoxybenzene |
| Boiling Point | Data not available | 169-171 °C | |
| Density (g/mL) | Data not available | 0.965 | |
| Refractive Index | Data not available | 1.507 | |
| Molecular Formula | C11H16O | C11H16O[1][2] | C8H10O[3] |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol [4] | 122.17 g/mol [3] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of a molecule's structure and is indispensable for confirming its identity and purity.
Spectroscopic Data Comparison
While databases indicate the availability of NMR and FTIR spectra for this compound, specific peak data is not publicly detailed. This section provides a template for recording key experimental spectral features.
| Spectroscopic Technique | Key Experimental Peaks/Shifts | Expected Literature Peaks/Shifts |
| ¹H NMR (ppm) | Data not available | |
| ¹³C NMR (ppm) | Data not available | |
| FTIR (cm⁻¹) | Data not available |
Experimental Protocols
To ensure the generation of accurate and reproducible data, the following detailed experimental protocols are provided.
Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for obtaining and cross-referencing experimental data with literature values.
References
A Comparative Guide to Fragrance Performance: Benchmarking (3-Ethoxypropyl)benzene Alternatives
An Objective Comparison of Fragrance Component Performance for Researchers and Drug Development Professionals
Due to a lack of publicly available performance data for (3-Ethoxypropyl)benzene as a fragrance component, this guide provides a comparative framework using two common fragrance alternatives: Phenethyl Alcohol and Benzyl Acetate. This guide is intended to equip researchers and scientists with the necessary protocols and logical workflows to conduct their own performance benchmarking of novel fragrance compounds like this compound.
Comparative Performance of Fragrance Alternatives
The following table summarizes key performance indicators for Phenethyl Alcohol and Benzyl Acetate, offering a baseline for comparison.
| Performance Metric | Phenethyl Alcohol | Benzyl Acetate | This compound |
| Odor Threshold | 750 - 1100 ppb[1] | 2 - 270 ppb[2][3][4] | Data not available |
| Sensory Profile | Sweet, floral, rose-like aroma[5][6][7] | Sweet, fruity, floral (jasmine, banana, pear nuances)[8][9] | Data not available |
| Substantivity | Data not available | Lasts 4 hours on a smelling strip[10] | Data not available |
| Stability | Stable under normal storage conditions, but should be protected from prolonged exposure to light and air.[5] Considered to have good stability in cosmetic formulations.[11] | Stable under normal conditions; may degrade over time with prolonged air exposure.[12] | Data not available |
Experimental Protocols for Fragrance Performance Evaluation
To facilitate the benchmarking of this compound or any novel fragrance component, the following detailed experimental protocols are provided.
Odor Threshold Determination
Objective: To determine the lowest concentration of a substance in the air that can be detected by the human olfactory sense.
Methodology:
-
Panel Selection: Recruit a panel of at least 20-30 individuals who have been screened for olfactory acuity and have not been exposed to strong odors for at least one hour prior to testing.
-
Sample Preparation:
-
Prepare a series of dilutions of the fragrance compound in an odorless, non-polar solvent (e.g., squalane or mineral oil).
-
The concentration range should span several orders of magnitude, starting from a concentration expected to be well above the threshold down to a concentration expected to be well below. A geometric progression of concentrations (e.g., factor of 3 or 10) is recommended.
-
-
Presentation:
-
Employ a forced-choice method, typically a three-alternative forced-choice (3-AFC) test. In each trial, present the panelist with three samples (e.g., smelling strips or olfactometers), two of which contain the solvent blank and one containing the diluted fragrance compound.
-
Randomize the position of the scented sample for each trial.
-
-
Procedure:
-
Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
Begin with the lowest concentration and proceed to higher concentrations.
-
The individual threshold is defined as the concentration at which the panelist correctly identifies the scented sample in a predetermined number of consecutive trials (e.g., two or three).
-
-
Data Analysis: The group odor threshold is typically calculated as the geometric mean of the individual thresholds.
Substantivity Assessment (Evaporation Rate)
Objective: To measure the longevity of a fragrance on a substrate, simulating its persistence on skin or fabric.
Methodology:
-
Substrate Preparation: Use standardized substrates such as filter paper, smelling strips, or swatches of cotton fabric.
-
Sample Application: Apply a precise and consistent amount of the fragrance compound (e.g., 10 microliters) to the center of each substrate.
-
Headspace Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Place the scented substrate in a sealed vial.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect a sample of the headspace (the air above the substrate) using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.
-
Inject the collected headspace sample into a GC-MS system.
-
-
Data Analysis:
-
Quantify the peak area of the fragrance compound at each time point.
-
Plot the peak area as a function of time to generate an evaporation curve.
-
The rate of decrease in the peak area indicates the volatility and, conversely, the substantivity of the fragrance. A slower decrease signifies higher substantivity.
-
Stability Testing in a Cosmetic Formulation
Objective: To evaluate the chemical stability of a fragrance compound within a representative cosmetic base over time and under various environmental conditions.
Methodology:
-
Formulation Preparation:
-
Prepare a simple cosmetic base (e.g., a basic oil-in-water emulsion lotion or an ethanol-based solution).
-
Incorporate the fragrance compound into the base at a typical concentration (e.g., 0.5-2.0% w/w).
-
Prepare a control sample of the base without the fragrance.
-
-
Storage Conditions:
-
Store samples under various conditions to accelerate aging and assess stability:
-
Elevated Temperature: 40°C and 50°C
-
Room Temperature: 25°C
-
Refrigerated: 4°C
-
Light Exposure: A light box with controlled UV and visible light exposure.
-
-
-
Evaluation Intervals: Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analytical Methods:
-
Gas Chromatography (GC): Quantify the concentration of the fragrance compound in the formulation at each time point to determine any degradation.
-
pH Measurement: Monitor the pH of the formulation for any significant changes.
-
Viscosity Measurement: Assess any changes in the physical properties of the formulation.
-
Sensory Evaluation: A trained sensory panel should evaluate the odor profile of the samples at each interval to detect any changes in scent character, intensity, or the development of any off-odors.
-
Logical Workflow for Fragrance Performance Benchmarking
The following diagram illustrates a logical workflow for a comprehensive evaluation of a new fragrance component against established alternatives.
Caption: A logical workflow for comprehensive fragrance performance benchmarking.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. ScenTree - Benzyl acetate (CAS N° 140-11-4) [scentree.co]
- 4. ScenTree - Benzyl acetate (CAS N° 140-11-4) [scentree.co]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. pellwall.com [pellwall.com]
- 10. benzyl acetate, 140-11-4 [thegoodscentscompany.com]
- 11. newdirections.com.au [newdirections.com.au]
- 12. consolidated-chemical.com [consolidated-chemical.com]
Stability of (3-Ethoxypropyl)benzene Compared to Other Phenyl Ethers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of (3-Ethoxypropyl)benzene against other common phenyl ethers, offering insights into their thermal, oxidative, and hydrolytic degradation profiles. The information presented is curated from available experimental data and is intended to assist researchers in selecting appropriate phenyl ether moieties for various applications, particularly in drug development where stability is a critical parameter.
Executive Summary
Phenyl ethers are a class of organic compounds characterized by an ether linkage between a phenyl group and another organic substituent. Their stability is a key determinant of their utility in diverse applications. This guide focuses on this compound and compares its stability with benchmark phenyl ethers such as anisole, phenetole, and tert-butoxybenzene. While specific experimental data for this compound is limited, this guide extrapolates its likely stability based on the known behavior of structurally similar compounds and general principles of chemical stability.
Comparative Stability Analysis
The stability of phenyl ethers is influenced by the nature of the alkyl or aryl group attached to the ether oxygen, as well as the substitution pattern on the phenyl ring. The primary modes of degradation for these compounds are thermal decomposition, oxidation, and hydrolysis.
Data Summary
| Compound | Structure | Thermal Stability (Decomposition Onset) | Oxidative Stability | Hydrolytic Stability |
| This compound | C₆H₅(CH₂)₃OCH₂CH₃ | Data not available; expected to be lower than anisole due to the longer alkyl chain. | Prone to autoxidation at the benzylic position and α-carbon of the ether. | Generally stable under neutral conditions; susceptible to cleavage under strong acidic conditions. |
| Anisole | C₆H₅OCH₃ | High; decomposition initiates with the loss of the methyl group to form a phenoxy radical.[1][2] | Relatively stable, but can undergo oxidation to form peroxides over time. | Stable under neutral and basic conditions; undergoes cleavage with strong acids like HBr or HI.[3] |
| Phenetole | C₆H₅OCH₂CH₃ | Lower than anisole; initial cleavage can occur at the ethyl-oxygen bond. | Susceptible to autoxidation, forming hydroperoxides. | Similar to anisole, requires strong acid for cleavage. |
| tert-Butoxybenzene | C₆H₅OC(CH₃)₃ | Lower than anisole and phenetole due to the tertiary alkyl group, which can form a stable carbocation upon cleavage. | More susceptible to oxidation due to the tertiary carbon. | More readily cleaved under acidic conditions due to the formation of a stable tert-butyl carbocation. |
Note: The information for this compound is inferred based on the stability of related alkyl phenyl ethers. The presence of a propyl chain with a benzylic C-H bond suggests potential for oxidative degradation at that site.[4][5]
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of chemical stability. The following are examples of detailed experimental protocols that can be employed to evaluate the stability of phenyl ethers.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the phenyl ether.
Methodology (based on ASTM E2550): [6]
-
Instrument: A calibrated thermogravimetric analyzer (TGA) capable of operating under a controlled atmosphere.
-
Sample Preparation: Accurately weigh 5-10 mg of the phenyl ether into a suitable TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.
Oxidative Stability Assessment (Accelerated Oxidation Test)
Objective: To evaluate the resistance of the phenyl ether to oxidation in the presence of air or oxygen.
Methodology (adapted from ASTM D2274 for fuel oils): [7]
-
Apparatus: A reaction vessel equipped with a means for bubbling air or oxygen through the liquid sample at a controlled temperature.
-
Sample Preparation: Place a known amount of the phenyl ether into the reaction vessel.
-
Procedure: Heat the sample to a specified temperature (e.g., 100 °C) while bubbling air or oxygen through it at a constant flow rate for a defined period.
-
Analysis: At regular intervals, withdraw aliquots of the sample and analyze for the formation of oxidation products, such as peroxides (e.g., by iodometric titration) or carbonyl compounds (e.g., by spectroscopic methods). The oxidative stability can be reported as the time required to reach a certain level of oxidation products.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the phenyl ether under acidic, basic, and neutral conditions.
Methodology (general procedure): [1]
-
Reaction Setup: Prepare solutions of the phenyl ether in aqueous media of different pH values (e.g., pH 2, 7, and 12) in sealed reaction vessels.
-
Temperature Control: Maintain the reaction vessels at a constant temperature (e.g., 50 °C) in a thermostatically controlled bath.
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each reaction vessel. Quench the reaction if necessary and analyze the concentration of the remaining phenyl ether and any hydrolysis products (e.g., phenol and the corresponding alcohol) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the phenyl ether as a function of time. The hydrolysis rate constant can be calculated from the slope of the line.
Degradation Pathways
Understanding the degradation pathways is essential for predicting the stability of phenyl ethers and identifying potential degradation products.
Thermal Degradation Pathway
The thermal decomposition of simple phenyl ethers like anisole typically initiates with the homolytic cleavage of the alkyl-oxygen bond, leading to the formation of a phenoxy radical and an alkyl radical.[1][2] The phenoxy radical can then undergo further reactions, including rearrangement and fragmentation. For phenyl ethers with longer alkyl chains, such as this compound, cleavage can also occur at other C-C or C-O bonds within the alkyl chain, leading to a more complex mixture of degradation products.
Oxidative Degradation Pathway (Autoxidation)
Phenyl ethers are susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. The reaction is typically initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (α-position) or from a benzylic position.[4][5] The resulting carbon-centered radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.
Hydrolytic Degradation Pathway
The ether linkage in phenyl ethers is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water.[3] For phenyl ethers with primary alkyl groups, the reaction typically proceeds via an SN2 mechanism. For those with tertiary alkyl groups, like tert-butoxybenzene, the cleavage occurs through an SN1 mechanism involving a stable carbocation intermediate.
Conclusion
The stability of this compound is anticipated to be comparable to other primary alkyl phenyl ethers, though potentially more susceptible to oxidation due to the presence of benzylic hydrogens. For applications requiring high thermal and oxidative stability, simpler phenyl ethers like anisole may be more suitable. However, the longer alkyl chain in this compound can be leveraged to modify physical properties such as solubility and lipophilicity, which are critical in drug design. A thorough experimental evaluation of the stability of this compound using standardized protocols is recommended to confirm its suitability for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. htpchem.com [htpchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 7. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
Isomeric effects on the properties of ethoxypropylbenzene compounds
For Researchers, Scientists, and Drug Development Professionals
The precise positioning of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity. In drug discovery and development, understanding these isomeric effects is paramount for optimizing efficacy, absorption, distribution, metabolism, and excretion (ADME) profiles, and minimizing off-target effects. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of ethoxypropylbenzene, molecules with relevance in organic synthesis and as scaffolds in medicinal chemistry.
While direct, comprehensive experimental data comparing the three positional isomers of ethoxypropylbenzene is limited in publicly available literature, this guide consolidates available information and draws upon data from structurally analogous compounds—specifically propylanisole (methoxypropylbenzene) and ethoxytoluene—to elucidate the expected isomeric effects.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the benzene ring is anticipated to have a discernible impact on the boiling point, density, and refractive index of the ethoxypropylbenzene isomers. Generally, para-isomers, with their higher symmetry, tend to pack more efficiently into a crystal lattice, which often results in a higher melting point compared to their ortho- and meta-counterparts. Boiling points are influenced by intermolecular forces, with polarity and molecular shape playing key roles.
Table 1: Comparison of Physical Properties of Ethoxypropylbenzene Isomers and Analogous Compounds
| Property | o-Ethoxypropylbenzene | m-Ethoxypropylbenzene | p-Ethoxypropylbenzene | 4-Propylanisole (Analogue) | 3-Ethoxytoluene (Analogue) |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O | C₁₀H₁₄O | C₉H₁₂O |
| Molecular Weight ( g/mol ) | 164.24 | 164.24 | 164.24 | 150.22 | 136.19 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 211.5 - 213 | Data not available |
| Density (g/mL) | Data not available | Data not available | Data not available | 0.931 - 0.942 at 20-25°C | Data not available |
| Refractive Index (n20/D) | Data not available | Data not available | Data not available | 1.502 - 1.506 | Data not available |
Data for analogous compounds is provided to indicate expected trends.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and differentiation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern.
-
ortho-isomer: Expect a complex multiplet pattern for the four aromatic protons.
-
meta-isomer: Expect four distinct signals in the aromatic region, with characteristic splitting patterns.
-
para-isomer: Due to symmetry, expect two doublets in the aromatic region, representing the two pairs of equivalent protons.
-
-
¹³C NMR : The number of signals in the aromatic region directly reflects the symmetry of the isomer.
-
ortho- and meta-isomers: Expect six distinct signals for the aromatic carbons.
-
para-isomer: Expect only four signals for the aromatic carbons due to symmetry.
-
-
-
Infrared (IR) Spectroscopy : The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
-
ortho-disubstituted: ~750 cm⁻¹
-
meta-disubstituted: ~780 cm⁻¹ and ~690 cm⁻¹
-
para-disubstituted: ~830 cm⁻¹
-
-
Mass Spectrometry (MS) : While the molecular ion peak will be identical for all isomers, the fragmentation patterns upon ionization can differ, providing clues to the substitution pattern. The benzylic cleavage (cleavage at the bond between the propyl group and the ring) is expected to be a prominent fragmentation pathway.
Isomerism and Biological Activity
The spatial arrangement of substituents on a benzene ring can dramatically alter a molecule's interaction with biological targets such as enzymes and receptors.[1][2] Even subtle changes in shape and electronic distribution between ortho-, meta-, and para-isomers can lead to significant differences in binding affinity, efficacy, and metabolic stability.
For instance, the orientation of the ethoxy and propyl groups will dictate the molecule's overall polarity, lipophilicity, and ability to participate in specific hydrogen bonding or van der Waals interactions within a binding pocket. As a result, one isomer may exhibit potent biological activity while others are inactive or even elicit off-target effects.
Experimental Protocols
Synthesis of Ethoxypropylbenzene Isomers
A common synthetic route to alkylated aromatic ethers is through Friedel-Crafts acylation followed by reduction. This two-step process is often preferred over direct Friedel-Crafts alkylation to avoid polyalkylation and carbocation rearrangements.
1. Friedel-Crafts Acylation of Phenetole (Ethoxybenzene)
-
Objective : To introduce a propanoyl group onto the ethoxybenzene ring.
-
Materials : Phenetole, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), distilled water, sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
To a stirred solution of phenetole in dry DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0°C), slowly add anhydrous AlCl₃.
-
Add propanoyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with distilled water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethoxypropiophenone isomers.
-
Purify the isomers by column chromatography on silica gel.
-
2. Clemmensen or Wolff-Kishner Reduction of Ethoxypropiophenone Isomers
-
Objective : To reduce the ketone functionality to a methylene group, yielding the corresponding ethoxypropylbenzene isomer.
-
A. Clemmensen Reduction (Acidic Conditions)
-
Materials : Ethoxypropiophenone isomer, amalgamated zinc, concentrated hydrochloric acid, toluene.
-
Procedure : Reflux the ethoxypropiophenone isomer with amalgamated zinc and concentrated HCl in toluene. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by neutralization and extraction.
-
-
B. Wolff-Kishner Reduction (Basic Conditions)
-
Materials : Ethoxypropiophenone isomer, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.
-
Procedure : Heat the ethoxypropiophenone isomer with hydrazine hydrate and KOH in diethylene glycol. The reaction is driven to completion by distilling off water. The product is then isolated by extraction.
-
Characterization of Isomers
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective : To separate and identify the ethoxypropylbenzene isomers.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Procedure :
-
Sample Preparation : Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Separation : The isomers are separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5ms). A suitable temperature program is used to elute the compounds.
-
Detection : The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis : The retention time from the chromatogram and the mass spectrum of each peak are used to identify the individual isomers.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To elucidate the detailed chemical structure of each isomer.
-
Instrumentation : A high-field NMR spectrometer.
-
Procedure :
-
Sample Preparation : Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis : Analyze the chemical shifts, integration, and coupling patterns to confirm the substitution pattern on the aromatic ring and the structure of the alkyl chain.
-
Visualizing Workflows and Relationships
Caption: Synthetic and analytical workflow for ethoxypropylbenzene isomers.
Caption: Key areas of differentiation among ethoxypropylbenzene isomers.
References
Safety Operating Guide
Proper Disposal of (3-Ethoxypropyl)benzene: A Guide for Laboratory Professionals
(3-Ethoxypropyl)benzene , an aromatic ether, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the flammable nature and potential health hazards associated with this chemical class.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety precautions are in place. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] All sources of ignition, such as open flames and spark-producing equipment, must be eliminated from the vicinity due to the flammable nature of aromatic ethers.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Evaporation is not a recommended or compliant disposal method.[1][3][4] Similarly, pouring chemical waste down the drain is strictly prohibited.[1][6][7]
1. Waste Collection:
-
Designate a specific, compatible waste container for this compound and other similar flammable liquid wastes. Containers should be made of appropriate materials, such as glass or metal, that will not react with the chemical.[4][6][7]
-
The container must be in good condition and have a secure, tight-fitting lid to prevent the escape of vapors.[4]
-
Never mix incompatible waste streams. This compound waste should be collected separately or with other non-halogenated solvent wastes.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
The label should also include the approximate concentration and accumulation start date.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat sources and direct sunlight.[1][8]
-
Ensure the storage location is in a well-ventilated space, and if possible, within a flammable storage cabinet.[1][3]
4. Disposal Request:
-
Once the waste container is full or has reached the end of its accumulation period (as per your institution's guidelines), contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[3][4]
-
Do not attempt to transport the hazardous waste yourself.[3]
5. Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, use an appropriate absorbent material, such as vermiculite or sand, to contain and clean up the spill.[9][10]
-
All spill cleanup materials must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[1][3]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS.
Quantitative Data for Disposal
While specific concentration limits for the disposal of this compound are not typically defined, the classification of the waste is based on its characteristics. As a flammable liquid, it is likely to be classified under the following EPA hazardous waste codes.
| EPA Waste Code | Characteristic/Description | Relevance to this compound |
| D001 | Ignitability: Liquids with a flash point below 60°C (140°F).[11][12][13] | Aromatic ethers are generally flammable and likely fall under this characteristic. |
| F003 | Non-halogenated spent solvents: This list includes ethyl ether and ethyl benzene.[14][15][16] | As an aromatic ether, this compound waste may be classified under this code if it is a spent solvent. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. carlroth.com [carlroth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. carlroth.com [carlroth.com]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Benzene: Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. actenviro.com [actenviro.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. wku.edu [wku.edu]
- 15. epa.gov [epa.gov]
- 16. media.suweb.site [media.suweb.site]
Personal protective equipment for handling (3-Ethoxypropyl)benzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Ethoxypropyl)benzene.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Benzene safety protocols.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | NIOSH-certified full-face-piece Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator.[5] | Required when working outside of a certified chemical fume hood or in areas with unknown concentrations.[6] Benzene vapors are heavier than air and can accumulate in poorly ventilated areas.[5][6] |
| Eye & Face | Chemical safety goggles and a face shield.[2] | To protect against splashes and vapors. Must meet ANSI/ISEA Z87.1 standards.[7] |
| Hands | Chemical-resistant gloves (outer and inner layers recommended).[5] | Suitable materials for extended contact include Viton®, Neoprene, or PVA.[2][7] For incidental contact, double-gloving with disposable nitrile gloves may be sufficient, but gloves should be changed immediately upon contamination.[7] |
| Body | Chemical-resistant suit or apron over a lab coat.[2][5] | A hooded, chemical-resistant suit is recommended for large quantities or situations with a high risk of splashing.[5] Contaminated clothing must be disposed of as hazardous waste.[7] |
| Feet | Chemical-resistant boots with steel toe and shank.[5] | To protect against spills and falling objects. |
Emergency & First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[2][7][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7] |
| Skin Contact | Remove all contaminated clothing immediately.[2][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6][8] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[5][6][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting.[6][7][8] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[2][6] |
Handling, Storage, and Disposal
| Aspect | Procedure |
| Handling | All work with this compound should be conducted in a certified chemical fume hood.[8] Use non-sparking tools and explosion-proof equipment.[1] Ground and bond containers during transfer to prevent static discharge.[4][6] Avoid breathing vapors and direct contact with skin and eyes.[1] |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][6] Store away from incompatible materials such as strong oxidizing agents.[8] |
| Disposal | Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations.[6][7] Do not pour down the drain.[6] |
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. cpchem.com [cpchem.com]
- 2. CCOHS: Benzene [ccohs.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. novachem.com [novachem.com]
- 5. Benzene: Systemic Agent | NIOSH | CDC [cdc.gov]
- 6. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Lab Safety Guideline: Benzene | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
